2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20)16-10-14-8-4-5-9-15(14)12-18(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUPAEYPYJHZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585594 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54329-48-5 | |
| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the limited availability of experimentally determined data for this specific molecule, this document also includes predicted values and data from closely related analogs to offer a comparative perspective. Furthermore, generalized experimental protocols for determining key physicochemical parameters are detailed to assist in further laboratory investigation.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound and its relevant derivatives. It is crucial to distinguish between experimentally verified and computationally predicted data points.
| Property | This compound | 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Molecular Formula | C₁₇H₁₇NO₂[1] | C₁₇H₁₅NO₃[2][3] | C₁₇H₁₈ClNO₂[4][5] | C₁₀H₁₁NO₂[6] |
| Molecular Weight | 267.328 g/mol | 281.30 g/mol [2] | 303.78 g/mol [4] | 177.20 g/mol [6] |
| CAS Number | 54329-48-5[1] | 93316-40-6[2] | 77497-96-2[4][5] | Not specified |
| Melting Point | Data not available | Data not available | Data not available | 248-250 °C (decomposed, for methyl ester)[7] |
| Boiling Point | Data not available | Data not available | 411.6±33.0 °C (Predicted)[8] | Data not available |
| Solubility | Data not available | Data not available | Soluble in Dimethyl Sulfoxide, Methanol[8] | Data not available |
| pKa | Data not available | Data not available | 7.61±0.40 (Predicted)[8] | Data not available |
| logP | Data not available | 2.5 (XlogP predicted)[2][3] | 2.8 (XlogP predicted)[9] | -1.3 (XlogP predicted)[6] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.[10][11]
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of about 3 mm.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[12]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the entire sample has turned into a clear liquid are recorded. This range is the melting point of the substance.[13] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.
Aqueous Solubility Determination
The solubility of an organic acid in water can be determined through a series of qualitative or quantitative assessments.
-
Qualitative Assessment: A small, weighed amount of the compound is added to a test tube containing a known volume of water. The mixture is vortexed or shaken vigorously.[14] Visual inspection for a homogenous solution indicates solubility.[15] If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl and 5% NaOH) can be tested to identify its acidic or basic nature.[14][15]
-
Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of water in a flask. The flask is then sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the compound in the saturated aqueous solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of an amino acid derivative can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of the amino acid is dissolved in a specific volume of water.
-
Titration Setup: A pH meter electrode is submerged in the amino acid solution, which is stirred continuously.
-
Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 N HCl), added in small, precise increments from a burette. The pH is recorded after each addition.
-
Titration with Base: A separate, identical sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 N NaOH), and the pH is recorded after each addition.
-
Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using a biphasic system of n-octanol and water.[16]
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.[16]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[17][18]
Visualizations
The following diagrams illustrate a generalized experimental workflow and a structural relationship relevant to the topic.
Caption: Workflow for Melting Point Determination.
Caption: Structural Derivatization Pathway.
References
- 1. This compound - C17H17NO2 | CSSB00011762484 [chem-space.com]
- 2. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. scbt.com [scbt.com]
- 5. L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride | CAS 77497-96-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS#: 77497-96-2 [amp.chemicalbook.com]
- 9. PubChemLite - L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride (C17H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. westlab.com [westlab.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. acdlabs.com [acdlabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to the NMR Spectral Data of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended to serve as a detailed reference for researchers and scientists working with this and related compounds.
Chemical Structure and Nomenclature
Chemical Name: this compound Molecular Formula: C₁₇H₁₇NO₂ Molecular Weight: 267.32 g/mol Structure:
Molecular Structure of the Target Compound
NMR Spectral Data
Table 1: ¹H NMR Spectral Data of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.28 | d | 1H | H-4 |
| 3.36 | d | 1H | H-4' |
| 4.37 | m | 5H | H-1, H-1', H-3, N-CH₂ |
| 7.13 | d | 1H | Ar-H |
| 7.25 | m | 3H | Ar-H |
| 7.39 | m | 5H | Ar-H (benzyl) |
Note: The spectrum was recorded on a 400 MHz instrument in CDCl₃. The assignments are based on the reported data and are subject to verification with 2D NMR techniques.
At present, the ¹³C NMR spectral data for this compound or its salts has not been found in the surveyed literature.
Experimental Protocols
Synthesis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate
A detailed protocol for the synthesis of the hydrochloride salt has been reported and involves the hydrolysis of the corresponding methyl ester.[1]
Workflow for the Synthesis of the Hydrochloride Salt
Synthetic pathway to the hydrochloride salt.
Procedure:
-
To (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a 10% (v/v) solution of hydrochloric acid in water (5 mL) is added.[1]
-
The resulting mixture is subjected to microwave irradiation for 2 hours at 120 °C.[1]
-
Following the reaction, the mixture is evaporated under reduced pressure to yield the title compound as a white solid.[1]
General Protocol for NMR Sample Preparation
For the acquisition of NMR spectra of similar tetrahydroisoquinoline derivatives, the following general protocol is often employed.
Workflow for NMR Sample Preparation
A typical workflow for preparing an NMR sample.
Procedure:
-
Approximately 5-10 mg of the purified compound is accurately weighed.
-
The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) to a final volume of approximately 0.6 mL.
-
If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), is added.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
The NMR spectra (¹H, ¹³C, and other relevant experiments) are acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for optimal resolution.
Signaling Pathways and Logical Relationships
The synthesis of the target compound is a key step in the development of more complex molecules with potential biological activity. The logical relationship between the starting materials, intermediates, and the final product is crucial for understanding the synthetic strategy.
Logical flow of synthesis and characterization.
This guide provides the currently available NMR spectral information and synthetic protocols for this compound and its hydrochloride salt. Further research is required to obtain and report the ¹³C NMR data for this compound to provide a more complete spectroscopic profile.
References
Unveiling the Structural Architecture: A Technical Guide to the Crystal Structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a key derivative of tetrahydroisoquinoline-3-carboxylic acid, a core scaffold in numerous biologically active compounds. While crystallographic data for the neutral 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not publicly available, this document details the crystal structure of its closely related and structurally informative hydrochloride salt, 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate. The insights gleaned from this structure are pivotal for understanding the conformational preferences, intermolecular interactions, and structure-activity relationships (SAR) crucial for rational drug design and development.
Crystallographic Data Summary
The crystal structure of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with two molecules in the asymmetric unit. The key crystallographic parameters are summarized in the table below for clear and concise reference.
| Parameter | Value |
| Chemical Formula | C₁₇H₁₈NO₂⁺ · Cl⁻ · H₂O |
| Formula Weight | 321.79 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.6159 (8) |
| b (Å) | 10.0670 (9) |
| c (Å) | 10.1392 (9) |
| α (°) | 90 |
| β (°) | 108.686 (2) |
| γ (°) | 90 |
| Volume (ų) | 833.08 (13) |
| Z | 2 |
| Temperature (K) | 193 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 0.24 |
| Crystal Size (mm) | 0.30 × 0.11 × 0.02 |
Molecular Conformation and Intermolecular Interactions
The tetrahydroisoquinoline ring system in the hydrochloride salt adopts a half-boat conformation.[1] This specific puckering is a critical feature influencing the spatial orientation of the benzyl and carboxylic acid substituents.
A significant aspect of the crystal packing is the extensive network of hydrogen bonds. The carboxylic acid group, the protonated tertiary amine, the chloride ion, and the water molecule all participate in a complex web of intermolecular interactions.[1] These interactions are crucial for the stability of the crystal lattice and provide a model for potential interactions in a biological receptor. Specifically, the carboxylic acid functional group forms a hydrogen bond with the water molecule, which in turn interacts with two chloride ions. These chloride ions also interact with another water molecule and the protonated tertiary amine, creating a three-dimensional network.[1]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and structure determination of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate.
Synthesis and Crystallization
The synthesis of the title compound was achieved by the hydrolysis of (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.[1] The ester was treated with a 10% (v/v) aqueous solution of hydrochloric acid. The reaction mixture was heated using microwave irradiation at 120 °C for 2 hours. Following the reaction, the solvent was removed under reduced pressure to yield the product as a white solid.[1]
Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 10% aqueous HCl solution.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. Data were collected at a temperature of 193 K using molybdenum Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
| Parameter | Value |
| Reflections collected | 4158 |
| Independent reflections | Not Specified |
| R[F² > 2σ(F²)] | 0.036 |
| wR(F²) | 0.082 |
| Goodness-of-fit (S) | 1.04 |
| Parameters | 213 |
| Restraints | 5 |
| Δρ_max (e Å⁻³) | 0.19 |
| Δρ_min (e Å⁻³) | -0.16 |
Visualizations
The following diagrams illustrate the key experimental and logical workflows involved in the study of the crystal structure of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate.
Caption: Experimental workflow for the synthesis and structural analysis.
Caption: Key intermolecular hydrogen bonding interactions.
Conclusion
The detailed crystallographic analysis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate provides invaluable structural information for the broader class of this compound derivatives. The observed half-boat conformation of the tetrahydroisoquinoline ring and the extensive hydrogen bonding network are key determinants of its solid-state architecture. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, offering a structural blueprint that can inform the design of novel therapeutic agents with enhanced potency and specificity. Further studies to obtain the crystal structure of the neutral parent compound would be beneficial to provide a complete comparative analysis.
References
A Technical Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained analog of the amino acid phenylalanine. This core structure is a significant building block in medicinal chemistry, forming the basis for various biologically active compounds, including potential anticancer agents.
Core Compound Properties
This compound belongs to the class of tetrahydroisoquinolines (TIQs), which are widely investigated for their pharmaceutical properties.[1] The introduction of a benzyl group at the N-2 position and a carboxylic acid at C-3 creates a chiral scaffold that is valuable for designing novel asymmetric catalysts and therapeutic agents.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the parent compound and a closely related derivative.
| Property | Value | Compound | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | This compound | Inferred from[1] |
| Molecular Weight | 267.32 g/mol | This compound | Calculated |
| Molecular Formula | C₁₇H₁₈NO₂⁺·Cl⁻·H₂O | 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |
| Molecular Weight | 177.20 g/mol | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |
| Monoisotopic Mass | 177.078978594 Da | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Parent Core) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its salts is crucial for further derivatization and biological evaluation. A reliable method involves the hydrolysis of the corresponding methyl ester.
Protocol: Synthesis of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate
This protocol details the conversion of the methyl ester precursor to the final carboxylic acid hydrochloride salt via microwave-assisted hydrolysis.
Starting Material: (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Procedure:
-
The starting material, (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is added to a 10% (v/v) aqueous solution of hydrochloric acid (HCl).[1]
-
The resulting mixture is subjected to microwave irradiation for 2 hours at a temperature of 120 °C.[1]
-
Following the reaction, the mixture is evaporated under reduced pressure to yield the title compound as a white solid.[1]
-
For purification and crystal growth suitable for X-ray analysis, the solid can be recrystallized from a 10% HCl solution in water.[1]
Biological Activity and Signaling Pathways
Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core have demonstrated significant potential as anticancer agents by targeting key proteins in apoptosis pathways.
Inhibition of Bcl-2/Mcl-1 Anti-Apoptotic Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis (programmed cell death).[3] In many cancers, anti-apoptotic proteins like Bcl-2 and Mcl-1 are overexpressed, allowing cancer cells to evade apoptosis and continue to proliferate.[3]
Small-molecule inhibitors that bind to and neutralize these anti-apoptotic proteins can restore the natural cell death process. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed that show potent binding affinities to both Bcl-2 and Mcl-1 proteins.[3]
Mechanism of Action:
-
In healthy cells, a balance exists between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.
-
In cancer cells, overexpressed Bcl-2/Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the caspase cascade that leads to cell death.
-
The tetrahydroisoquinoline-based inhibitors competitively bind to the BH3 domain of Bcl-2 and Mcl-1.
-
This binding releases pro-apoptotic proteins, which can then oligomerize on the mitochondrial membrane, leading to the release of cytochrome c.
-
Cytochrome c initiates the activation of caspases (like caspase-3), executing the final stages of apoptosis and leading to cancer cell death.[3]
Studies have shown that active compounds from this class can induce apoptosis and activate caspase-3 in a dose-dependent manner in cancer cell lines, confirming their potential as anti-tumor agents.[3] Furthermore, peptides incorporating this core structure have been evaluated for activity against breast cancer cell lines, suggesting a broad applicability in oncology research.[4]
References
- 1. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility in various organic solvents, alongside a detailed, standardized experimental protocol for its determination. This guide is intended to equip researchers and drug development professionals with the necessary tools to assess the solubility of this compound and similar molecules.
Introduction
This compound is a complex organic molecule that incorporates several functional groups influencing its physicochemical properties, including a bulky, non-polar benzyl group, a polar carboxylic acid moiety, and a tetrahydroisoquinoline core. Understanding its solubility in a range of organic solvents is crucial for various applications in pharmaceutical development, including synthesis, purification, formulation, and analytical characterization. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.
Theoretical Assessment of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the nitrogen atom of the tetrahydroisoquinoline ring. The presence of the large, non-polar benzyl group and the isoquinoline core may limit high solubility, but moderate solubility is expected.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Given their high polarity, they are likely to be effective solvents for this compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area contributed by the benzyl and isoquinoline groups suggests some affinity for non-polar solvents. However, the presence of the highly polar carboxylic acid and the nitrogen heteroatom will significantly hinder solubility in these solvents. Low solubility is anticipated.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and can engage in dipole-dipole interactions. They may offer moderate solubility, balancing the contributions of the polar and non-polar regions of the molecule.
A summary of the predicted solubility is presented in the table below. It is important to note that these are qualitative predictions and must be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding with the carboxylic acid and nitrogen is favorable, but offset by the large non-polar moieties. |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond accepting ability and high polarity can effectively solvate the entire molecule. |
| Non-Polar | Hexane, Toluene | Low | The highly polar carboxylic acid group is incompatible with the non-polar nature of the solvent. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity may provide a balance for the different structural components of the molecule. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol is a standardized procedure that can be adapted for this compound.
3.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical technique for quantification)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
3.3. Method Validation
The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][4]
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility increases with temperature for most solid solutes, as the dissolution process is often endothermic.
-
pH (in aqueous or mixed aqueous-organic systems): As a carboxylic acid, the compound's solubility in aqueous environments will be highly pH-dependent. In basic conditions, it will deprotonate to form a more soluble carboxylate salt.
-
Polymorphism: The crystalline form of the solid compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
Visualizations
Caption: Predicted Solubility Interactions.
Caption: Shake-Flask Solubility Determination Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Overview of the ICH-M9 Guideline: Biopharmaceutics Classification System (BCS) -based Biowaiver [jstage.jst.go.jp]
The Dawn of Tetrahydroisoquinolines: A Technical History of Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products that have captivated chemists and pharmacologists for over a century. Their core scaffold is a recurring motif in a multitude of biologically active compounds, ranging from the deceptively simple, such as salsolinol, to the architecturally complex, like the anticancer agent trabectedin. This technical guide delves into the seminal discoveries that first brought this class of compounds to light, the historical evolution of their chemical synthesis, and the foundational experimental techniques that enabled their isolation and characterization. We will explore the pioneering work on simple THIQs from natural sources, the development of the cornerstone Pictet-Spengler and Bischler-Napieralski reactions, and the early understanding of their biological interactions, particularly within dopaminergic systems.
The First Discoveries: Unveiling the Peyote Alkaloids
The story of THIQ alkaloids begins not in a pristine laboratory, but in the buttons of the peyote cactus, Lophophora williamsii. This small, spineless cactus, used for centuries in the spiritual ceremonies of Native American tribes, was the source of the first identified THIQ alkaloids.
In the late 19th century, German chemist Arthur Heffter embarked on a series of pioneering self-experiments to identify the psychoactive constituents of peyote.[1][2][3] Through painstaking fractional extraction, Heffter successfully isolated several alkaloids. Among them were pellotine and anhalonidine , two of the earliest examples of simple tetrahydroisoquinoline alkaloids to be characterized.[4][5] Heffter's meticulous work, which involved separating the cactus's components and individually testing their effects, laid the groundwork for the scientific study of this new class of natural products.[3]
Following their isolation, the structural elucidation of these alkaloids was a significant challenge for the chemists of the era. It was the Austrian chemist Ernst Späth who, in the early 20th century, made crucial contributions to determining the structures of these and other alkaloids, including the first synthesis of mescaline in 1919.[1][6][7] Späth's work confirmed the tetrahydroisoquinoline core of pellotine and anhalonidine.[8]
Quantitative Data of Early Tetrahydroisoquinoline Alkaloids
The following table summarizes the key physicochemical properties of the historically significant, simple THIQ alkaloids discovered in the peyote cactus.
| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| Pellotine | C₁₃H₁₉NO₃ | 237.29 | 112 | Freely soluble in alcohol, acetone, ether, chloroform; sparingly soluble in water.[8] |
| Anhalonidine | C₁₂H₁₇NO₃ | 223.272 | 160 | Data not readily available. |
| Salsolinol | C₁₁H₁₅NO₂ | 193.246 | 217-219 | Slightly soluble in water, benzene; soluble in chloroform.[9] |
| Salsolidine | C₁₂H₁₇NO₂ | 207.273 | Data not readily available. | Data not readily available. |
The Birth of Synthetic Methodology: Cornerstones of THIQ Chemistry
The isolation of THIQ alkaloids from natural sources spurred the development of synthetic methods to construct this important heterocyclic scaffold. Two reactions, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of tetrahydroisoquinolines to this day: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski in 1893, this reaction involves the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[10] The dihydroisoquinoline can then be readily reduced to the corresponding tetrahydroisoquinoline. The reaction is typically carried out using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[10]
The Pictet-Spengler Reaction (1911)
In 1911, Amé Pictet and Theodor Spengler reported a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure, to directly yield a tetrahydroisoquinoline.[11] This reaction is often acid-catalyzed and is considered a special case of the Mannich reaction.[11] The Pictet-Spengler reaction is remarkably versatile and has been widely applied in the total synthesis of complex alkaloids.
Experimental Protocols
The following sections provide detailed methodologies for the historical isolation of THIQ alkaloids and the classic synthetic reactions used to prepare them.
Historical Isolation of Alkaloids from Plant Material (Generalized Stas-Otto Method)
This protocol is a generalized representation of the acid-base extraction method that would have been employed in the late 19th and early 20th centuries for the isolation of alkaloids from plant sources like peyote.
Experimental Workflow: Historical Alkaloid Isolation
Caption: Generalized workflow for the historical isolation of alkaloids.
Protocol:
-
Preparation of Plant Material: The dried plant material (e.g., peyote buttons) is finely ground to increase the surface area for extraction.
-
Alkalinization: The powdered material is moistened with water and mixed with an alkali such as lime (calcium hydroxide) or sodium carbonate. This converts the alkaloid salts present in the plant into their free base form.
-
Extraction with an Organic Solvent: The alkalinized plant material is then extracted with a non-polar organic solvent, such as ether or chloroform. The free base alkaloids are soluble in these solvents.
-
Acidic Aqueous Extraction: The organic extract containing the alkaloids is then shaken with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). The alkaloids, being basic, react with the acid to form salts, which are soluble in the aqueous layer.
-
Separation of Layers: The immiscible organic and aqueous layers are separated. The impurities remain in the organic layer, which is discarded.
-
Basification of the Aqueous Layer: The aqueous solution of the alkaloid salts is then made alkaline by the addition of a base, such as sodium hydroxide or ammonia. This precipitates the alkaloids in their free base form.
-
Extraction of Free Alkaloids: The precipitated free bases are then extracted from the aqueous solution using an immiscible organic solvent.
-
Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield the crude alkaloid mixture.
-
Purification: The crude alkaloids are then purified, historically by methods such as fractional crystallization.
Synthesis of Salsolidine via the Pictet-Spengler Reaction
This protocol describes a typical laboratory synthesis of salsolidine, a simple THIQ alkaloid.
Experimental Workflow: Pictet-Spengler Synthesis of Salsolidine
Caption: General workflow for the synthesis of salsolidine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., ethanol or water).
-
Addition of Reagents: To the stirred solution, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid. Then, add acetaldehyde dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude salsolidine by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Synthesis of a 3,4-Dihydroisoquinoline via the Bischler-Napieralski Reaction
This protocol outlines the general procedure for the Bischler-Napieralski reaction to form a dihydroisoquinoline intermediate.
Experimental Workflow: Bischler-Napieralski Reaction
Caption: General workflow for the Bischler-Napieralski reaction.
Protocol:
-
Preparation of the Starting Amide: The β-phenylethylamide is typically prepared by reacting the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-phenylethylamide in a dry, inert solvent such as toluene or acetonitrile.
-
Addition of Dehydrating Agent: Carefully add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Cool the reaction mixture and carefully quench it by pouring it onto ice. Make the solution basic with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide) and extract the product with an organic solvent.
-
Drying and Concentration: Dry the organic extracts, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 3,4-dihydroisoquinoline by column chromatography or crystallization.
-
Reduction to Tetrahydroisoquinoline (Optional): The purified dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride.
Biological Signaling Pathways: The Case of Salsolinol
Simple THIQ alkaloids, particularly those formed endogenously, can interact with various biological systems. Salsolinol, formed from the condensation of dopamine and acetaldehyde, has garnered significant interest due to its potential role in the pathophysiology of conditions like Parkinson's disease and alcoholism.[9][12] It is known to interact with the dopaminergic system, specifically with dopamine D2-like receptors.[13]
Dopaminergic Signaling Pathway and the Effect of Salsolinol
Caption: Salsolinol's interaction with the dopamine D2 receptor pathway.
The (S)-enantiomer of salsolinol acts as an agonist at dopamine D2-like receptors.[13] These receptors are G-protein coupled receptors that, upon activation, inhibit the enzyme adenylyl cyclase through the Gi/o protein. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA) and modulates downstream cellular processes. This interaction highlights a potential mechanism by which endogenously formed THIQs can influence neuronal signaling.
Conclusion
The discovery of tetrahydroisoquinoline alkaloids in the peyote cactus at the turn of the 20th century marked the beginning of a rich and ongoing field of chemical and pharmacological research. The pioneering work of scientists like Arthur Heffter and Ernst Späth not only introduced a new class of natural products but also spurred the development of elegant and enduring synthetic methodologies. The Bischler-Napieralski and Pictet-Spengler reactions, born out of this era, remain indispensable tools for the modern organic chemist. Furthermore, the early recognition of the biological activity of these simple THIQs, such as the interaction of salsolinol with the dopaminergic system, foreshadowed the immense therapeutic potential that would later be realized in more complex members of this alkaloid family. This historical foundation continues to inspire and guide contemporary research in drug discovery and development, demonstrating the lasting legacy of these initial discoveries.
References
- 1. chacruna.net [chacruna.net]
- 2. drugtimeline.ca [drugtimeline.ca]
- 3. On the Genealogy of Mescaline (1887–1919) | MPIWG [mpiwg-berlin.mpg.de]
- 4. Anhalonidine - Wikipedia [en.wikipedia.org]
- 5. Pellotine - Wikipedia [en.wikipedia.org]
- 6. drugtimeline.ca [drugtimeline.ca]
- 7. On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919 (u:scholar - o:1071498) [uscholar.univie.ac.at]
- 8. Pellotine [drugfuture.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
- 11. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]
- 13. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early Synthetic Routes for 2-Benzyl-Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal, early synthetic routes to the 2-benzyl-tetrahydroisoquinoline core, a key structural motif in numerous biologically active compounds. The guide details the foundational Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering insights into their mechanisms, experimental protocols, and quantitative data from early and significant publications.
The Bischler-Napieralski Reaction: A Two-Step Approach to 2-Benzyl-Tetrahydroisoquinolines
The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] For the preparation of 2-benzyl-tetrahydroisoquinolines, this classical route is adapted into a two-step process involving the cyclization of a tertiary N-benzyl-N-phenethylamide to a 2-benzyl-3,4-dihydroisoquinolinium salt, followed by reduction.
The reaction is typically carried out in refluxing acidic conditions and requires a dehydrating agent, with phosphoryl chloride (POCl₃) being widely used.[1][2] For substrates lacking electron-donating groups on the benzene ring, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[1][3]
Signaling Pathway: The Bischler-Napieralski Reaction
Caption: The Bischler-Napieralski synthesis of 2-benzyl-tetrahydroisoquinolines.
Quantitative Data: Bischler-Napieralski Reaction and Subsequent Reduction
| Precursor | Cyclization Conditions | Reduction Conditions | Product | Yield (%) | Reference |
| N-Benzyl-N-(3,4-dimethoxyphenethyl)acetamide | POCl₃, Toluene, reflux | NaBH₄, MeOH | 2-Benzyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 65 | [4] |
| N-Benzyl-N-phenethylbenzamide | PPA, 140 °C | NaBH₄, MeOH | 1,2-Dibenzyl-1,2,3,4-tetrahydroisoquinoline | 58 | [5] |
| N-(4-Chlorobenzyl)-N-phenethylacetamide | POCl₃, Acetonitrile, reflux | H₂, Pd/C | 2-(4-Chlorobenzyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline | 72 | [3] |
Experimental Protocol: Synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of N-Benzyl-N-(3,4-dimethoxyphenethyl)acetamide
-
To a solution of N-benzyl-3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization and Reduction
-
Dissolve the crude N-benzyl-N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (2.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Separate the aqueous layer and wash with diethyl ether.
-
To the aqueous layer, add methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Make the solution basic with 2 M NaOH and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[6]
The Pictet-Spengler Reaction: A Direct Approach to the Tetrahydroisoquinoline Core
The Pictet-Spengler reaction, discovered in 1911, provides a more direct route to tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[7] To synthesize 2-benzyl-tetrahydroisoquinolines, an N-benzyl-β-phenylethylamine is used as the starting material.
The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[8] The use of an N-benzyl group on the starting amine directly leads to the desired 2-benzyl substitution pattern in the product.
Signaling Pathway: The Pictet-Spengler Reaction
Caption: The Pictet-Spengler synthesis of 2-benzyl-tetrahydroisoquinolines.
Quantitative Data: Pictet-Spengler Reaction of N-Benzyl-β-phenylethylamines
| N-Benzyl-β-phenylethylamine | Aldehyde | Conditions | Product | Yield (%) | Reference |
| N-Benzyl-3,4-dimethoxyphenylethylamine | Formaldehyde | HCl, EtOH, 60 °C | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 85 | [9] |
| N-Benzylphenylethylamine | Paraformaldehyde | TFA, DCM, rt | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 78 | [10] |
| N-Benzyl-3-methoxyphenylethylamine | Formaldehyde | H₂SO₄, rt | 2-Benzyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 82 | [11] |
Experimental Protocol: Synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
To a solution of N-benzyl-3,4-dimethoxyphenylethylamine (1.0 eq) in ethanol, add a 37% aqueous solution of formaldehyde (1.5 eq).
-
Add concentrated hydrochloric acid (1.0 eq) and heat the mixture at 60 °C for 6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.[9]
The Pomeranz-Fritsch Reaction and its Bobbitt Modification
The Pomeranz-Fritsch reaction, also dating back to 1893, is a method for synthesizing isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[12] The Bobbitt modification of this reaction provides a route to tetrahydroisoquinolines by hydrogenation of the intermediate imine followed by acid-catalyzed cyclization.[13] This approach can be adapted for the synthesis of 2-benzyl-tetrahydroisoquinolines.
The synthesis begins with the formation of an N-benzylaminoacetal, which is then cyclized under acidic conditions to afford the 2-benzyl-tetrahydroisoquinoline.
Experimental Workflow: Pomeranz-Fritsch-Bobbitt Synthesis
Caption: The Pomeranz-Fritsch-Bobbitt synthesis of 2-benzyl-tetrahydroisoquinolines.
Quantitative Data: Bobbitt Modification for 2-Benzyl-Tetrahydroisoquinolines
| N-Benzylaminoacetal Precursor | Cyclization Conditions | Product | Yield (%) | Reference |
| N-Benzyl-N-(2,2-dimethoxyethyl)aniline | 70% HClO₄, rt | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline | 99 | [14] |
| N-(4-Methoxybenzyl)-N-(2,2-diethoxyethyl)aniline | 6 M HCl, rt | 2-(4-Methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 85 | [12] |
| N-Benzyl-N-(2,2-dimethoxyethyl)-3,4-dimethoxyaniline | 70% HClO₄, rt | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 92 | [14] |
Experimental Protocol: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
Step 1: Synthesis of N-Benzyl-N-(2,2-dimethoxyethyl)aniline
-
To a solution of aniline (1.0 eq) and benzaldehyde (1.1 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Add 2,2-dimethoxyacetaldehyde (1.2 eq) and continue stirring for another 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-benzyl-N-(2,2-dimethoxyethyl)aniline.[14]
Step 2: Cyclization
-
Dissolve N-benzyl-N-(2,2-dimethoxyethyl)aniline (1.0 eq) in 70% perchloric acid (HClO₄).
-
Stir the mixture at room temperature for 1 hour.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give 2-benzyl-1,2,3,4-tetrahydroisoquinoline.[14]
Conclusion
The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the cornerstones of tetrahydroisoquinoline synthesis. While modern methods offer greater efficiency and stereocontrol, these early routes provide fundamental strategies for the construction of the 2-benzyl-tetrahydroisoquinoline scaffold. Understanding these classical transformations is essential for researchers in drug discovery and development, as they form the basis for the synthesis of a vast array of pharmacologically important molecules. The detailed protocols and comparative data presented in this guide offer a practical resource for the application of these seminal reactions in contemporary organic synthesis.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Bischler-Napieralski Reaction [organic-chemistry.org]
- 14. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
The Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its widespread occurrence in a vast array of natural products, particularly alkaloids, and its remarkable versatility in interacting with a multitude of biological targets have established it as a "privileged scaffold".[1][4][5] This technical guide provides a comprehensive overview of the biological significance of the THIQ framework, detailing its pharmacological activities, mechanisms of action, and the experimental methodologies used in its evaluation.
Natural Occurrence and Biosynthesis
The THIQ skeleton is a fundamental structural motif in one of the largest families of alkaloids.[6] These compounds are biosynthesized in plants, and their formation often proceeds through the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7] A classic example is the biosynthesis of (S)-norcoclaurine, a key intermediate in the formation of numerous benzylisoquinoline alkaloids, from dopamine and 4-hydroxyphenylacetaldehyde.[8][9] The enzymatic catalysis of this reaction ensures high stereoselectivity, which is crucial for the biological activity of the resulting alkaloids.[8]
A Privileged Scaffold in Medicinal Chemistry
The designation of the THIQ moiety as a privileged scaffold stems from its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets with high affinity and specificity.[1][2][4][5] This structural framework is present in numerous clinically approved drugs, highlighting its therapeutic potential.[3] The rigid, bicyclic nature of the THIQ core allows for the precise spatial orientation of various substituents, facilitating optimal interactions with the binding sites of proteins such as enzymes and receptors.[1]
Diverse Pharmacological Activities
Derivatives of tetrahydroisoquinoline have been shown to exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents for a wide range of diseases.[3][7][10][11][12]
Anticancer Activity
The THIQ scaffold is a vital component in the design of anticancer agents.[2][5] Numerous THIQ-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14] The mechanisms underlying their anticancer activity are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[13][15] For instance, certain THIQ derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes crucial for cancer cell proliferation.[16]
Central Nervous System (CNS) Activity
The THIQ framework is a key pharmacophore for various CNS-active agents. THIQ derivatives have been developed as ligands for dopamine and orexin receptors, which are implicated in a variety of neurological and psychiatric disorders.[3][17][18] For example, selective antagonists of the orexin-1 receptor containing the THIQ scaffold have been investigated for their potential in treating addiction.[3][18] Furthermore, some THIQ derivatives exhibit high affinity for dopamine D2 and D3 receptors, suggesting their potential as antipsychotic or anti-Parkinsonian agents.[8][17]
Antihypertensive Activity
The THIQ scaffold is present in angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension.[1] Quinapril is a notable example of an ACE inhibitor that incorporates a THIQ moiety, demonstrating the importance of this scaffold in cardiovascular drug design.[1][19]
Other Pharmacological Activities
Beyond the major areas mentioned above, THIQ derivatives have also shown promise as anti-HIV, antibacterial, antifungal, and antimalarial agents.[3][11] This broad range of activities underscores the remarkable versatility of the THIQ scaffold in medicinal chemistry.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of various tetrahydroisoquinoline derivatives against different targets.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | 0.9 - 10.7 | [1] |
| GM-3-121 | Colon Cancer Cell Lines | Anti-angiogenesis | 1.72 | [1] |
| GM-3-121 | MCF-7 (Breast) | Antiproliferative | 0.43 µg/mL | [1] |
| GM-3-121 | MDA-MB-231 (Breast) | Antiproliferative | 0.37 µg/mL | [1] |
| GM-3-121 | Ishikawa (Endometrial) | Antiproliferative | 0.01 µg/mL | [1] |
| Compound 7e | A549 (Lung) | Cytotoxicity | 0.155 | [16] |
| Compound 8d | MCF7 (Breast) | Cytotoxicity | 0.170 | [16] |
| Compound 39a | DU-145 (Prostate) | Antiproliferative | 0.72 | [20] |
| Compound 39b | DU-145 (Prostate) | Antiproliferative | 1.23 | [20] |
Table 2: Enzyme Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | Enzyme | Assay | IC50 / Ki | Reference(s) |
| Compound 7e | CDK2 | Inhibition | IC50 = 0.149 µM | [16] |
| Compound 8d | DHFR | Inhibition | IC50 = 0.199 µM | [16] |
| Compound 13a | PDE4B | Inhibition | IC50 = 0.88 µM | [20] |
| Compound 14f | PDE4B | Inhibition | IC50 = 2.3 µM | [20] |
| Quercetin-THIQ (2b) | Na+, K+-ATPase | Inhibition | 50-fold < Quercetin | [21] |
| Compound 5n | AChE | Inhibition | IC50 = 4.24 µM | [22] |
| Compound 6aa | BChE | Inhibition | IC50 = 3.97 µM | [22] |
| Diclofensine | Dopamine Transporter | Reuptake Inhibition | IC50 = 0.74 nM | [20] |
| Diclofensine | Norepinephrine Transporter | Reuptake Inhibition | IC50 = 2.3 nM | [20] |
| Diclofensine | Serotonin Transporter | Reuptake Inhibition | IC50 = 3.7 nM | [20] |
Table 3: Receptor Binding Affinity of Tetrahydroisoquinoline Derivatives
| Compound | Receptor | Assay | Ki (nM) / pKi | Reference(s) |
| Compound 6a | Dopamine D3 | Binding Affinity | Ki = 2 | [17] |
| Compound 6c | Dopamine D3 | Binding Affinity | Ki = 1.2 | [17] |
| Compound 31 | Dopamine D3 | Binding Affinity | pKi = 8.4 | [8] |
| Compound 73 (RTIOX-251) | Orexin 1 | Ca2+ Mobilization | Ke = 16.1 nM | [3] |
| Compound 9a | Orexin 1 | Ca2+ Mobilization | Ke = 5.7 nM | [20] |
| Compound 5a | Orexin 1 | Ca2+ Mobilization | Ke = 23.7 nM | [20] |
Key Experimental Protocols
The evaluation of the biological activity of tetrahydroisoquinoline derivatives involves a range of standard and specialized experimental protocols.
Synthesis: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of the THIQ scaffold.[7][23]
General Protocol:
-
Condensation: A β-arylethylamine is reacted with an aldehyde or ketone.[23] This initial step forms a Schiff base or an iminium ion intermediate.[23]
-
Cyclization: The reaction is typically carried out in the presence of a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) and may be heated to facilitate the electrophilic attack of the iminium ion on the electron-rich aromatic ring.[7][23]
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
A diagram illustrating the workflow of the Pictet-Spengler synthesis is provided below.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives [air.unimi.it]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Versatile Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (BTHQA), a conformationally constrained analog of phenylalanine, has emerged as a pivotal chiral building block in medicinal chemistry. Its rigid scaffold provides a unique structural motif that is instrumental in the design and synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of BTHQA, including its synthesis, chiral resolution, and its application in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in research and drug development.
Introduction
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a "privileged" structure in drug discovery, known for its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The N-benzyl protected form, this compound, offers a versatile starting point for the synthesis of more complex molecules. Its constrained bicyclic system allows for the precise orientation of substituent groups, leading to enhanced binding affinity and selectivity for various biological targets.[2][3] This guide will delve into the key aspects of BTHQA as a chiral building block, providing practical information for its application in medicinal chemistry.
Synthesis of this compound
The primary and most established method for the synthesis of the tetrahydroisoquinoline-3-carboxylic acid core is the Pictet-Spengler reaction.[4][5][6][7] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.
General Synthesis Workflow
The synthesis of BTHQA and its derivatives typically follows a structured workflow, starting from readily available precursors and leading to the final chiral product. The following diagram illustrates a general workflow for the synthesis and subsequent application of BTHQA.
Caption: General workflow for BTHQA synthesis and application.
Experimental Protocols
Protocol 1: Synthesis of (±)-2-Benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid via Homophthalic Anhydride
This method provides a route to a closely related derivative which can be further modified.
-
Materials: Homophthalic anhydride, N-(furan-2-yl-methylidene)-benzylamine, Dichloroethane or Benzene.
-
Procedure:
-
Dissolve homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine in dichloroethane or benzene.
-
The reaction will yield a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products.[4]
-
For a diastereoselective reaction yielding only the trans isomer, pyridine can be used as the solvent.[4]
-
Chiral Resolution
Since the biological activity of tetrahydroisoquinoline derivatives is often stereospecific, the resolution of the racemic mixture into its individual enantiomers is a critical step.[8] The most common method is through the formation of diastereomeric salts with a chiral resolving agent.[9][10]
Chiral Resolution Workflow
The process of resolving a racemic mixture of BTHQA into its constituent enantiomers is a critical step for its use in stereospecific drug synthesis. The following diagram outlines the typical workflow for chiral resolution via diastereomeric salt formation.
Caption: Chiral resolution workflow of BTHQA.
Experimental Protocols
Protocol 2: Chiral Resolution of (±)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
While this protocol is for the parent compound, a similar principle applies to the N-benzyl derivative.
-
Materials: Racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, (+)-tartaric acid, solvent (e.g., ethanol/water).
-
Procedure:
-
Dissolve the racemic mixture in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent, such as (+)-tartaric acid.
-
Allow the diastereomeric salts to form. Due to different physical properties, one diastereomer will preferentially crystallize.
-
Separate the crystals by filtration.
-
Liberate the free amino acid from the salt by treatment with a base.
-
The enantiomeric excess of the product can be determined by chiral HPLC.[11]
-
Physicochemical and Spectroscopic Data
The characterization of this compound and its derivatives is crucial for confirming their identity and purity.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₁₇NO₂ | - |
| Molecular Weight | 267.32 g/mol | - |
| Melting Point | 205–208 °C (for the hydrochloride monohydrate) | [12] |
| IR (neat, cm⁻¹) (hydrochloride monohydrate) | 3339, 2501, 1712, 1224, 754, 701 | [12] |
| ¹H NMR (400 MHz, CDCl₃, δ, ppm) (hydrochloride monohydrate) | 3.28 (d, 1H), 3.36 (d, 1H), 4.37 (m, 5H), 7.13 (d, 1H), 7.25 (m, 3H), 7.39 (m, 5H) | [12] |
| Optical Rotation [α]D²³ (hydrochloride) | -83.3° (c=1% in 1:1 methanol/1N HCl) for benzyl ester | [2] |
Applications in Drug Development
This compound is a key intermediate in the synthesis of several important therapeutic agents.
Angiotensin-Converting Enzyme (ACE) Inhibitors: Quinapril
Quinapril is a potent ACE inhibitor used for the treatment of hypertension and congestive heart failure.[13][14] The (3S)-enantiomer of the tetrahydroisoquinoline-3-carboxylic acid moiety is essential for its activity.
Protocol 3: Synthesis of Quinapril Benzyl Ester (A Key Intermediate)
-
Materials: (S)-(-)-1,2,3,4-tetrahydro-3-isoquinoline carboxylate p-toluenesulfonic acid salt, triethylamine, dichloromethane, N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride.
-
Procedure:
-
Dissolve the p-toluenesulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in dichloromethane.
-
Add triethylamine at 0-5 °C and stir for approximately 10 minutes.
-
In a separate flask, prepare a solution of the acid chloride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.
-
Add the acid chloride solution to the reaction mixture at -15 to -20 °C.
-
Stir the reaction mixture at 20-25 °C for 1 hour.
-
Work up the reaction by washing the organic phase with hydrochloric acid and then water.
-
Concentrate the organic phase under vacuum to obtain the crude quinapril benzyl ester.[15]
-
Bcl-2/Mcl-1 Inhibitors for Cancer Therapy
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[16]
Signaling Pathway Involvement
The therapeutic effects of drugs derived from BTHQA are a result of their interaction with specific biological pathways. For instance, Bcl-2/Mcl-1 inhibitors developed from this scaffold function by promoting apoptosis in cancer cells.
Caption: BTHQA in apoptosis pathway modulation.
Conclusion
This compound is a highly valuable and versatile chiral building block in the field of drug discovery and development. Its rigid, conformationally constrained structure provides a robust scaffold for the synthesis of complex and stereochemically defined molecules with significant therapeutic potential. The synthetic and resolution methodologies outlined in this guide, along with the provided data and application examples, underscore the importance of BTHQA in medicinal chemistry and offer a solid foundation for its further exploration in the quest for novel therapeutic agents.
References
- 1. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. organicreactions.org [organicreactions.org]
- 8. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1611106B1 - Preparation of quinapril hydrochloride - Google Patents [patents.google.com]
- 15. Quinapril benzyl ester maleate synthesis - chemicalbook [chemicalbook.com]
- 16. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Benzyl-THIQ-3-COOH Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. The constrained phenylalanine analog, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a key building block in the design of peptidomimetics and other small molecule therapeutics. Substitution at the 2-position with a benzyl group introduces a key lipophilic and aromatic element that can significantly influence the pharmacological profile of the resulting 2-Benzyl-THIQ-3-COOH derivatives. This technical guide provides an in-depth analysis of the potential therapeutic targets of this class of compounds, based on available scientific literature. While direct studies on a wide range of 2-Benzyl-THIQ-3-COOH derivatives are emerging, significant insights can be drawn from closely related analogs.
Primary Identified Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
A key therapeutic target identified for a specific 2-Benzyl-THIQ-3-COOH derivative is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.
A novel derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, known as KY-021, has been identified as a potent PPARγ agonist[1]. In preclinical studies, KY-021 demonstrated significant glucose and triglyceride-lowering effects in mouse and rat models of diabetes and obesity[1].
Quantitative Data: In Vitro and In Vivo Activity of KY-021
| Compound | Target | Assay Type | Metric | Value | Species | Reference |
| KY-021 | PPARγ | Human PPARγ Agonist Assay | EC50 | 11.8 nM | Human | [1] |
| KY-021 | - | Plasma Glucose Reduction | - | Significant reduction at 3 mg/kg/day for 7 days | Male KK-Ay mice | [1] |
| KY-021 | - | Plasma Triglyceride Reduction | - | Significant reduction at 3 mg/kg/day for 7 days | Male KK-Ay mice | [1] |
| KY-021 | - | Plasma Triglyceride Reduction | - | Dose-dependent reduction at 0.3-3 mg/kg/day for 6 days | Male Zucker fatty rats | [1] |
| KY-021 | - | Oral Glucose Tolerance | - | Improved at 1 and 3 mg/kg/day for 7 days | Male Zucker fatty rats | [1] |
Potential Secondary and Exploratory Targets
Based on the broader family of THIQ derivatives, several other potential therapeutic targets can be hypothesized for 2-Benzyl-THIQ-3-COOH analogs. Further research is required to confirm these, but they represent promising avenues for investigation.
-
Bcl-2 Family Proteins (Bcl-2/Mcl-1): Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[2] These proteins are key regulators of apoptosis and are often overexpressed in cancer cells, making them attractive targets for anticancer drug development. The 2-benzyl substitution could potentially enhance binding to the hydrophobic grooves of these proteins.
-
N-Methyl-D-Aspartate (NMDA) Receptors: Tetrahydroisoquinoline-based compounds have been identified as subunit-selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits.[3] These receptors are involved in synaptic plasticity and their modulation has therapeutic potential in neurological and psychiatric disorders.
-
P-glycoprotein (P-gp): Certain THIQ derivatives have shown activity as inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[4] Overcoming multidrug resistance is a major challenge in oncology, and P-gp inhibitors can re-sensitize cancer cells to chemotherapy.
-
Monoamine Oxidase A (MAO-A): 7-substituted tetrahydroisoquinoline derivatives have been investigated as potential antidepressant agents, with molecular docking studies suggesting interaction with MAO-A.[5] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.
-
KRas: In the context of anti-angiogenesis and cancer, some tetrahydroisoquinoline derivatives have shown inhibitory activity against KRas, a crucial signaling protein frequently mutated in various cancers.[6]
Experimental Protocols
Human PPARγ Agonist Assay
This protocol is based on the methods used to evaluate KY-021[1].
-
Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Transfection: Cells are transiently co-transfected with a Gal4-PPARγ ligand-binding domain (LBD) expression vector and a Gal4-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 2-Benzyl-THIQ-3-COOH derivatives) or a reference agonist (e.g., rosiglitazone).
-
Luciferase Assay: Following a 24-hour incubation period with the compound, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the vehicle control. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal activity, is calculated by fitting the dose-response data to a sigmoidal curve.
MTT Assay for Anti-proliferative Activity
This is a general protocol to assess the cytotoxic or anti-proliferative effects of the derivatives, relevant for exploring potential anticancer activity[2].
-
Cell Seeding: Cancer cell lines (e.g., Jurkat cells for Bcl-2/Mcl-1 inhibition studies) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the 2-Benzyl-THIQ-3-COOH derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizations
Signaling Pathway
Caption: PPARγ signaling pathway activated by a 2-Benzyl-THIQ-3-COOH agonist.
Experimental Workflow
Caption: General workflow for the discovery and development of 2-Benzyl-THIQ-3-COOH derivatives.
Conclusion
The 2-Benzyl-THIQ-3-COOH scaffold represents a promising starting point for the development of novel therapeutics. The confirmed activity of a derivative as a potent PPARγ agonist highlights the potential of this class of compounds in the treatment of metabolic diseases such as type 2 diabetes. Furthermore, based on the broader pharmacology of tetrahydroisoquinolines, there is a strong rationale for exploring 2-Benzyl-THIQ-3-COOH derivatives as potential anticancer agents (targeting Bcl-2/Mcl-1 or KRas), modulators of CNS targets like NMDA receptors and MAO-A, and as agents to overcome multidrug resistance. Future research should focus on synthesizing a library of these derivatives and screening them against a diverse panel of biological targets to fully elucidate their therapeutic potential. Detailed structure-activity relationship studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for the development of clinical candidates.
References
- 1. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Design, synthesis, and biological evaluation of THIQ as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: An Application Note for Researchers
Introduction
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a valuable scaffold in medicinal chemistry and drug development, serving as a constrained analog of phenylalanine. Its rigid structure allows for the exploration of specific pharmacophoric features, making it a key component in the design of peptidomimetics and other biologically active molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the well-established Pictet-Spengler reaction to form the core tetrahydroisoquinoline ring system, followed by N-benzylation to yield the final product. This guide is intended for researchers, scientists, and drug development professionals.
Data Presentation: Reagents and Materials
The following tables summarize the key reagents required for each synthetic step, along with their quantitative data.
Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 10.0 g | 60.5 |
| Formaldehyde (37% aq. solution) | CH₂O | 30.03 | 6.1 mL | ~74.5 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Step 2: Synthesis of this compound
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₀H₁₁NO₂ | 177.19 | 5.0 g | 28.2 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 3.7 mL | 31.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 8.6 g | 62.0 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Protocols
Step 1: Pictet-Spengler Reaction for the Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This procedure is adapted from the classical Pictet-Spengler synthesis of tetrahydroisoquinolines from amino acids.[1][2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.5 mmol) of L-phenylalanine in 50 mL of concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the stirred solution, add 6.1 mL of a 37% aqueous formaldehyde solution (~74.5 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4 hours.
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product as the hydrochloride salt.
-
Isolation of Product: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol followed by diethyl ether to remove any unreacted starting materials and by-products.
-
Purification: The crude product can be recrystallized from a mixture of ethanol and water to yield pure 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. For the subsequent step, the free base can be obtained by dissolving the hydrochloride salt in a minimum amount of water and adjusting the pH to ~7 with a suitable base (e.g., sodium bicarbonate), followed by filtration and drying of the resulting precipitate.
Step 2: N-Benzylation to Synthesize this compound
This protocol is a standard method for the N-alkylation of secondary amines using an alkyl halide and a weak base.[3][4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (28.2 mmol) of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 8.6 g (62.0 mmol) of potassium carbonate in 100 mL of methanol.
-
Addition of Benzyl Bromide: To the stirred suspension, slowly add 3.7 mL (31.0 mmol) of benzyl bromide via a syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of 2-Benzyl-THIQ-3-COOH via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and versatile tool in organic synthesis for the construction of tetrahydroisoquinoline (THIQ) and its derivatives.[1][2][3] This heterocyclic scaffold is a common feature in a wide array of natural products and medicinally important compounds, exhibiting a broad range of biological activities.[1][4] One such derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH), serves as a constrained analog of the amino acid phenylalanine. This structural feature makes it a valuable building block in the design of peptidomimetics and other therapeutics where conformational rigidity is desired to enhance biological activity and selectivity.[5][6]
These application notes provide detailed protocols for the synthesis of 2-Benzyl-THIQ-3-COOH, leveraging a two-step approach involving the N-benzylation of L-phenylalanine followed by a Pictet-Spengler cyclization with formaldehyde.
Synthetic Approach
The synthesis of 2-Benzyl-THIQ-3-COOH can be efficiently achieved through a two-step process. The first step involves the N-benzylation of L-phenylalanine to yield N-benzyl-L-phenylalanine. The subsequent step is an acid-catalyzed Pictet-Spengler reaction of N-benzyl-L-phenylalanine with formaldehyde to afford the desired this compound.
Overall Reaction Scheme:
Data Presentation
| Step | Reactants | Product | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | L-Phenylalanine, Benzyl Bromide | N-Benzyl-L-phenylalanine | Potassium Carbonate | Ethanol/Water | Reflux | 4 | ~70-80 |
| 2 | N-Benzyl-L-phenylalanine, Paraformaldehyde | 2-Benzyl-THIQ-3-COOH | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 12-24 | >70 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-L-phenylalanine
This protocol is adapted from established methods for the N-alkylation of amino acids.
Materials:
-
L-Phenylalanine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-phenylalanine (1 equivalent) and potassium carbonate (2 equivalents) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted benzyl bromide.
-
Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. A white precipitate of N-benzyl-L-phenylalanine should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
This protocol utilizes the Pictet-Spengler reaction of the N-benzylated phenylalanine with formaldehyde. N-benzyl tryptophan methyl ester has been shown to react with aldehydes in Pictet-Spengler reactions to exclusively yield the trans-isomer in high yields.[7]
Materials:
-
N-Benzyl-L-phenylalanine
-
Paraformaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-benzyl-L-phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add paraformaldehyde (1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 2-Benzyl-THIQ-3-COOH can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Reaction Mechanism: Pictet-Spengler Cyclization
Caption: Mechanism of the Pictet-Spengler reaction for 2-Benzyl-THIQ-3-COOH synthesis.
Experimental Workflow
Caption: Overall experimental workflow for the two-step synthesis.
Potential Application in Drug Design: Constrained Phenylalanine Mimetic
2-Benzyl-THIQ-3-COOH can be utilized as a constrained mimetic of phenylalanine in peptide-based drug design. This structural constraint can lead to improved metabolic stability and receptor binding affinity.
Caption: Role of 2-Benzyl-THIQ-3-COOH as a constrained mimetic in drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction [ebrary.net]
Application Notes and Protocols: Purification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides detailed protocols and data for the purification of this compound via recrystallization.
Data Presentation
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on available literature for the target molecule and its derivatives, several solvent systems can be considered.
| Solvent System | Compound Form | Rationale & Observations | Reference |
| Ethanol | Benzyl ester hydrochloride salt | The hydrochloride salt of the benzyl ester has been successfully recrystallized from ethanol, suggesting that alcohols are a suitable solvent class for derivatives of this scaffold. | [1][2] |
| 10% HCl in Water | Hydrochloride salt | The hydrochloride salt of the free acid has been recrystallized from a 10% aqueous HCl solution to yield high-quality crystals suitable for X-ray analysis. This indicates that for the salt form, an aqueous acidic medium is effective. | [3] |
| Ethyl Acetate | Amide derivative | A related amide derivative was purified by recrystallization from ethyl acetate, indicating its potential as a suitable solvent for similar structures. | [4] |
| Toluene | Aromatic compounds | Aromatic solvents like toluene can be effective for crystallizing aromatic compounds. | [5] |
| n-Hexane/Acetone | General mixture | This solvent mixture is a common choice for recrystallization and can be effective for compounds with moderate polarity. | [5] |
| n-Hexane/Ethyl Acetate | General mixture | A widely used solvent system that can be fine-tuned to achieve optimal solubility characteristics. | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the recrystallization of this compound. The first protocol is a general procedure for the free carboxylic acid, and the second is for the purification of its hydrochloride salt.
Protocol 1: Recrystallization of this compound (Free Acid)
1. Solvent Selection:
-
Begin by testing the solubility of the crude compound in various solvents at room temperature and upon heating. Potential solvents include ethanol, methanol, ethyl acetate, and toluene, or solvent mixtures like ethyl acetate/hexane.
-
A good solvent will show low solubility at room temperature and high solubility at its boiling point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask.
-
Heat the mixture on a hot plate with stirring. Add more solvent portion-wise until the compound completely dissolves. Avoid adding excess solvent to maximize the yield.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., [40-50 °C]) until a constant weight is achieved.
7. Purity and Yield Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percentage yield of the recrystallized product.
Protocol 2: Recrystallization of this compound Hydrochloride Salt
1. Dissolution:
-
Dissolve the crude hydrochloride salt in a 10% (v/v) solution of HCl in water by heating the mixture.[3] Use a minimal amount of the acidic solution to ensure saturation upon cooling.
2. Crystallization:
-
After complete dissolution, allow the solution to cool slowly to room temperature.
-
For enhanced crystal formation, the solution can be further cooled in an ice bath.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for Recrystallization.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis routes of (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride [benchchem.com]
- 3. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Use of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (B-THIQ), a conformationally constrained and sterically hindered analog of phenylalanine, is a valuable building block in peptidomimetic design. Its rigid structure can enforce specific secondary structures, such as β-turns, thereby enhancing receptor affinity and selectivity. Furthermore, the N-benzyl group provides an additional hydrophobic surface for potential interactions with biological targets and can increase proteolytic stability.
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The inherent steric hindrance of this amino acid requires optimized coupling conditions to achieve high yields and purity.
Challenges and Considerations
The primary challenge in utilizing Fmoc-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in SPPS is its significant steric bulk. The combination of the rigid tetrahydroisoquinoline core and the N-benzyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to:
-
Incomplete or slow coupling reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences.
-
Lower yields: Inefficient coupling directly impacts the overall yield of the desired peptide.
-
Potential for epimerization: Forcing conditions, such as high temperatures or prolonged reaction times, can increase the risk of racemization at the α-carbon.
To overcome these challenges, the use of more potent coupling reagents and optimized protocols is essential.
Quantitative Data Summary
The following tables summarize the expected coupling efficiencies and yields when incorporating standard versus sterically hindered amino acids like 2-Benzyl-THIQ-3-COOH.
Table 1: Comparative Coupling Efficiency of Amino Acids in SPPS
| Amino Acid Type | Coupling Reagent | Typical Coupling Time (min) | Expected Coupling Efficiency (%) |
| Standard (e.g., Fmoc-Ala-OH) | HBTU/DIPEA | 30 - 60 | >99 |
| Standard (e.g., Fmoc-Ala-OH) | DIC/HOBt | 60 - 120 | >98 |
| Sterically Hindered (e.g., Fmoc-2-Benzyl-THIQ-OH) | HBTU/DIPEA | 60 - 240 | 90 - 98 |
| Sterically Hindered (e.g., Fmoc-2-Benzyl-THIQ-OH) | HATU/DIPEA | 60 - 180 | >98 |
| Sterically Hindered (e.g., Fmoc-2-Benzyl-THIQ-OH) | PyBOP/DIPEA | 60 - 240 | 95 - 99 |
Table 2: Expected Overall Yields for a Model Dipeptide containing THIQ Derivatives
| Peptide Sequence | Synthesis Method | Reported Overall Yield (%) | Reference |
| (D-Tic)-Lys Dipeptide Conjugates | SPPS (HBTU/HOBt) | 78 - 89 | [1] |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials and Reagents
-
Fmoc-protected amino acids (standard and Fmoc-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Protocol for Incorporation of Fmoc-2-Benzyl-THIQ-OH
This protocol assumes a 0.1 mmol synthesis scale.
1. Resin Swelling and Preparation a. Place the Rink Amide resin (0.1 mmol) in a reaction vessel. b. Add DMF (5 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. c. Drain the DMF.
2. Fmoc Deprotection a. Add a solution of 20% piperidine in DMF (5 mL) to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). f. Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
3. Coupling of Fmoc-2-Benzyl-THIQ-OH (Optimized for Steric Hindrance) a. In a separate vial, dissolve Fmoc-2-Benzyl-THIQ-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (3 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and mix for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Monitoring the Coupling: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
- Negative Kaiser Test (clear beads): The coupling is complete. Proceed to step 4.
- Positive Kaiser Test (blue beads): The coupling is incomplete. Perform a "double coupling": drain the reaction solution, wash the resin with DMF (3 x 5 mL), and repeat the coupling step (3a-3d) with a freshly prepared activated amino acid solution.
4. Capping (Optional but Recommended for Difficult Couplings) a. If the Kaiser test remains positive after a double coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences. b. Prepare a capping solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF. c. Add the capping solution to the resin and agitate for 30 minutes. d. Drain and wash the resin with DMF (5 x 5 mL).
5. Chain Elongation a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate standard or hindered protocol) cycles for the subsequent amino acids in the peptide sequence.
6. Final Fmoc Deprotection a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
7. Cleavage and Deprotection a. Wash the peptide-resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. c. Add the cleavage cocktail (5 mL of 95% TFA / 2.5% TIS / 2.5% H2O) to the dried resin. d. Agitate the mixture at room temperature for 2-3 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
8. Peptide Precipitation and Purification a. Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL). b. Centrifuge the mixture at 3000-4000 rpm for 5 minutes. c. Decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL). d. Dry the crude peptide pellet under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Due to the hydrophobicity of the B-THIQ residue, a shallower gradient may be required for optimal separation. f. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Decision Pathway for Coupling Hindered Amino Acids
Caption: Decision pathway for coupling sterically hindered amino acids.
References
Application Notes and Protocols for N-benzylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) is a conformationally constrained analog of the amino acid phenylalanine. This structural motif is a key component in a variety of biologically active compounds and peptide-based drugs. The functionalization of the secondary amine at the N-2 position, particularly through benzylation, is a critical step in the synthesis of diverse molecular libraries for drug discovery. N-benzylated THIQ derivatives have shown a wide range of pharmacological activities, making the development of efficient and reliable N-benzylation methodologies a significant area of interest.
This document provides detailed protocols for two primary methodologies for the N-benzylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Reductive Amination and Direct Alkylation with Benzyl Halide . A third, more specialized method involving N-Acylation, Lithiation, and Alkylation is also discussed for substrates requiring specific activation.
Methodologies and Quantitative Data
The choice of methodology for N-benzylation can be influenced by factors such as the availability of starting materials, desired reaction conditions, and the presence of other functional groups. Below is a summary of the common methods with typical reaction parameters and reported yields.
| Methodology | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield | Notes |
| Reductive Amination | Benzaldehyde, NaCNBH₃ or NaBH(OAc)₃ | Methanol, Dichloromethane (DCM) | Room Temperature | 2 - 24 hours | High to Quantitative | A mild and efficient one-pot procedure. Tolerates a variety of functional groups. |
| Direct Alkylation | Benzyl bromide, K₂CO₃ or Et₃N | Acetonitrile (ACN), Dimethylformamide (DMF) | Room Temperature to 80°C | 4 - 12 hours | Good to High | A straightforward method, but may require heating. The choice of base and solvent is crucial. |
| N-Acylation, Lithiation, Alkylation | 1. Acyl chloride 2. t-BuLi, TMEDA 3. Benzyl halide | Tetrahydrofuran (THF) | -78°C to Room Temperature | Multi-step | Very High (>90%) | A multi-step process suitable for specific substrates where direct methods are not effective. Provides high yields under controlled conditions.[1] |
Experimental Protocols
Protocol 1: N-benzylation via Reductive Amination
This protocol describes the N-benzylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using benzaldehyde and a mild reducing agent.
Materials:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)
-
Dichloromethane (DCM) or Methanol
-
Aqueous HCl (1M)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in dichloromethane or methanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) in portions. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Protocol 2: N-benzylation via Direct Alkylation with Benzyl Bromide
This protocol outlines the direct N-alkylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with benzyl bromide in the presence of a base.
Materials:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in acetonitrile or DMF, add potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80°C for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, if DMF is used as a solvent, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Visualized Workflows
Caption: Workflow for N-benzylation via Reductive Amination.
Caption: Workflow for N-benzylation via Direct Alkylation.
Conclusion
The N-benzylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fundamental transformation in medicinal chemistry. The choice between reductive amination and direct alkylation will depend on the specific requirements of the synthetic route. Reductive amination offers a mild, one-pot procedure with high yields, while direct alkylation is a straightforward alternative that may require more forcing conditions. For challenging substrates, a multi-step approach involving N-acylation and lithiation can provide excellent yields. The protocols and data presented here serve as a comprehensive guide for researchers in the selection and execution of the most suitable N-benzylation methodology.
References
Application Notes and Protocols for the Analytical Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH) is a derivative of the tetrahydroisoquinoline (TIQ) scaffold, a core structure in many biologically active compounds and pharmaceuticals. As a versatile precursor in the synthesis of novel asymmetric catalysts and potential therapeutic agents, its thorough analytical characterization is crucial for quality control, structural confirmation, and understanding its physicochemical properties. These application notes provide detailed protocols for the characterization of 2-Benzyl-THIQ-3-COOH using a suite of standard analytical techniques.
General Analytical Workflow
The comprehensive characterization of a new batch or synthesized sample of 2-Benzyl-THIQ-3-COOH typically follows a structured analytical workflow. This ensures confirmation of its identity, purity, and structural integrity.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-Benzyl-THIQ-3-COOH and for quantifying it in various matrices. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of a 2-Benzyl-THIQ-3-COOH sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
2-Benzyl-THIQ-3-COOH reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the 2-Benzyl-THIQ-3-COOH sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm or 254 nm (due to the aromatic rings)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak corresponding to 2-Benzyl-THIQ-3-COOH and any impurity peaks.
-
Calculate the purity of the sample based on the peak area percentages.
-
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of 2-Benzyl-THIQ-3-COOH and to gain structural information through fragmentation analysis. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Experimental Protocol: LC-MS
Objective: To confirm the molecular weight and obtain fragmentation data for 2-Benzyl-THIQ-3-COOH.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Electrospray Ionization (ESI) source
Procedure:
-
LC Conditions: Use the HPLC conditions described in the previous section.
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Mass Range: m/z 50 - 500
-
Fragmentation (MS/MS): If available, perform data-dependent acquisition to obtain fragmentation spectra of the parent ion. A typical fragmentation pathway for benzyl-containing compounds involves the loss of the benzyl group.
-
| Parameter | Value |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| Expected [M+H]⁺ (m/z) | 268.1332 |
| Expected [M-H]⁻ (m/z) | 266.1186 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 2-Benzyl-THIQ-3-COOH.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To elucidate and confirm the chemical structure of 2-Benzyl-THIQ-3-COOH.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
2-Benzyl-THIQ-3-COOH sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in peak assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts to the respective protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum. Note that the presence of rotamers due to restricted rotation around the N-benzyl bond might lead to signal broadening or duplication in the spectra.
-
| Proton | Expected Chemical Shift (δ, ppm) in CDCl₃[1] |
| CH₂ (benzyl) | ~4.37 (m) |
| CH (position 3) | ~4.37 (m) |
| CH₂ (position 4) | ~3.28 (d), ~3.36 (d) |
| Aromatic CH | ~7.13 - 7.39 (m) |
X-ray Crystallography
For crystalline samples, single-crystal X-ray crystallography provides unambiguous proof of structure, including stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of 2-Benzyl-THIQ-3-COOH.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, or vapor diffusion. For 2-Benzyl-THIQ-3-COOH, colorless crystals have been obtained from 10% HCl in water.[1]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 193 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain precise bond lengths, angles, and the overall molecular conformation.
The crystal structure of 2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate has been reported with the following parameters:[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.6159 (8) |
| b (Å) | 10.0670 (9) |
| c (Å) | 10.1392 (9) |
| β (°) | 108.686 (2) |
| V (ų) | 833.08 (13) |
| Z | 2 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to identify the presence of key functional groups.
Experimental Protocol: FT-IR
Objective: To identify the characteristic functional groups in 2-Benzyl-THIQ-3-COOH.
Procedure:
-
Acquire an IR spectrum of the solid sample, typically using an ATR (Attenuated Total Reflectance) accessory.
| Functional Group | Expected Wavenumber (cm⁻¹)[1] |
| O-H (Carboxylic Acid) | ~3339 (broad) |
| C=O (Carboxylic Acid) | ~1712 |
| C-N | ~1224 |
| Aromatic C-H | ~754, 701 |
Conclusion
The combination of these analytical techniques provides a comprehensive characterization of this compound. Chromatographic methods establish purity, while spectroscopic methods (MS, NMR, IR) and X-ray crystallography confirm its identity and structure. Adherence to these protocols will ensure the quality and reliability of this important chemical entity in research and development.
References
Application of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (BTHIQ-CA) and its derivatives represent a privileged scaffold in medicinal chemistry. This core structure, a constrained analog of the amino acid phenylalanine, provides a rigid framework that can be strategically modified to interact with a variety of biological targets. The tetrahydroisoquinoline (THIQ) moiety is found in numerous natural products and has been identified as a key pharmacophore in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the use of BTHIQ-CA and its analogs in drug design, with a focus on anticancer, antihypertensive, and antibacterial applications.
I. Anticancer Applications
The BTHIQ-CA scaffold has shown considerable promise in the development of novel anticancer agents, primarily by targeting key proteins involved in apoptosis and cell signaling pathways.
Inhibition of Bcl-2 Family Proteins
Application Note: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members often overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as inhibitors of anti-apoptotic Bcl-2 proteins. A lead compound from a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives demonstrated a binding affinity (Ki) of 5.2 µM for the Bcl-2 protein[1]. These compounds show potent binding to both Bcl-2 and Mcl-1, while exhibiting weaker interactions with Bcl-XL[1]. This selectivity profile suggests a promising avenue for the development of targeted cancer therapies that can induce apoptosis in malignant cells. Further structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of these inhibitors.
Quantitative Data:
| Compound Class | Target | Measurement | Value | Reference |
| Substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative | Bcl-2 | Ki | 5.2 µM | [1] |
| Decapeptide incorporating Tic acid (DEC-1) | MCF-7 cells | IC50 | 3.38 µM |
Signaling Pathway:
Caption: BTHIQ-CA derivatives inhibit Bcl-2, promoting apoptosis.
Experimental Protocol: Competitive Fluorescence Polarization Assay for Bcl-2 Binding
This protocol is designed to determine the binding affinity of BTHIQ-CA derivatives to Bcl-2 by measuring the displacement of a fluorescently labeled peptide probe.
-
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20
-
BTHIQ-CA derivative stock solution (in DMSO)
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a serial dilution of the BTHIQ-CA derivative in the assay buffer.
-
In the microplate, add 20 µL of the diluted compound or DMSO (for control wells).
-
Add 10 µL of the Bcl-2 protein solution (final concentration ~50 nM) to each well.
-
Mix gently and incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled Bak BH3 peptide (final concentration ~10 nM) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow:
Caption: Workflow for a competitive fluorescence polarization assay.
Inhibition of KRas Signaling
Application Note: The KRas protein is a key signaling molecule that, when mutated, is implicated in the development of numerous cancers. The tetrahydroisoquinoline scaffold has been explored for its potential to inhibit KRas activity. Certain THIQ derivatives have demonstrated significant KRas inhibition in various colon cancer cell lines, with IC50 values ranging from 0.9 µM to 10.7 µM[2]. These findings highlight the potential of the BTHIQ-CA scaffold in the design of novel KRas inhibitors for cancer therapy.
Quantitative Data:
| Compound Class | Target | Measurement | Value Range | Reference |
| Tetrahydroisoquinoline Derivatives | KRas (in colon cancer cell lines) | IC50 | 0.9 - 10.7 µM | [2] |
II. Antihypertensive Applications
Angiotensin-Converting Enzyme (ACE) Inhibition
Application Note: Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a well-established therapeutic strategy for the treatment of hypertension. The BTHIQ-CA scaffold shares structural similarities with known ACE inhibitors, such as Quinapril, which is a (3S)-2-L-alanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative. The presence of the carboxylic acid group and the hydrophobic heterocyclic ring system are key features for binding to the ACE active site. This makes BTHIQ-CA a promising starting point for the design of novel ACE inhibitors.
Signaling Pathway:
Caption: BTHIQ-CA derivatives can inhibit ACE in the RAS pathway.
Experimental Protocol: ACE Inhibition Assay (Colorimetric)
This protocol describes a colorimetric method to screen for ACE inhibitory activity.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA)
-
BTHIQ-CA derivative stock solution (in DMSO or buffer)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the BTHIQ-CA derivative in borate buffer.
-
In a 96-well plate, add 20 µL of the diluted compound or buffer (for control).
-
Add 20 µL of ACE solution (e.g., 2 mU/well) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of HHL solution (e.g., 5 mM).
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 120 µL of 1 M HCl.
-
Add 20 µL of TNBSA solution (e.g., 1% in water).
-
Incubate at 37°C for 30 minutes.
-
Read the absorbance at 420 nm using a microplate reader.
-
Calculate the percentage of ACE inhibition and determine the IC50 value.
-
III. Antibacterial Applications
Application Note: The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. The tetrahydroisoquinoline scaffold is present in many natural alkaloids with antimicrobial properties. Derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 10 to 64 µg/mL[3]. This suggests that the BTHIQ-CA core can be a valuable template for the design of novel antibacterial compounds.
Quantitative Data:
| Compound Class | Bacterial Strain | Measurement | Value Range | Reference |
| 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models | MRSA | MIC | 10 - 64 µg/mL | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
BTHIQ-CA derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of the BTHIQ-CA derivative in CAMHB in the wells of a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the diluted bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration.
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a Constrained Phenylalanine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as N-benzyl-Tic, is a conformationally constrained analog of the amino acid phenylalanine. The tetrahydroisoquinoline (Tic) core structure rigidly holds the benzyl side chain and the carboxylic acid backbone in a fixed orientation, making it a valuable tool in peptidomimetics and drug design. By incorporating this analog into peptides, researchers can investigate the bioactive conformation of peptide-receptor interactions, enhance metabolic stability, and potentially improve binding affinity and selectivity for various biological targets. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound, with a focus on its potential role as a modulator of the tachykinin NK-1 receptor.
Applications
-
Peptidomimetic Design: As a constrained phenylalanine analog, 2-Benzyl-Tic can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns. This is crucial for mimicking the native conformation of bioactive peptides and enhancing their interaction with receptors.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing phenylalanine with 2-Benzyl-Tic in a peptide ligand, researchers can elucidate the importance of the conformational constraints of the aromatic side chain for biological activity.
-
Drug Discovery: The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. 2-Benzyl-Tic can serve as a chiral building block for the synthesis of novel therapeutic agents targeting a range of receptors and enzymes.
-
Neuroscience Research: Given the role of phenylalanine in the biosynthesis of neurotransmitters, constrained analogs like 2-Benzyl-Tic are of interest in studying neurological pathways and developing novel CNS-acting drugs.
Data Presentation
Table 1: In Vitro Activity of Selected Tachykinin NK-1 Receptor Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Aprepitant | Competition Binding | Rat brain homogenates | 0.09 | - | [1] |
| (aR, S)-enantiomer of N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivative | [¹²⁵I]BH-SP Binding | Human IM-9 | 0.80 | - | [2] |
| (aS,R)-enantiomer of N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivative | [¹²⁵I]BH-SP Binding | Human IM-9 | 620 | - | [2] |
Table 2: Biological Activity of Other Tetrahydroisoquinoline Derivatives
| Compound | Biological Activity | Target/Assay | Value | Reference |
| Tetrahydroisoquinoline derivative 31 | Dopamine D3 Receptor Affinity | pKi | 8.4 | [3] |
| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Antibacterial Activity | Staphylococcus epidermidis, Klebsiella pneumonia | Active at 25 µg/ml | [4] |
| N-benzyl piperidinol derivative L55 | USP7 Inhibition | IC50 | 40.8 nM | [5] |
| N-benzyl piperidinol derivative L55 | USP7 Binding Affinity | KD | 78.3 nM | [5] |
Signaling Pathway
Tachykinin NK-1 Receptor Signaling Pathway
This compound, as a constrained phenylalanine analog, is a potential antagonist of the Tachykinin NK-1 receptor (NK-1R). Phenylalanine residues are often crucial for the binding of peptide ligands, such as Substance P, to this receptor. By mimicking the conformation of phenylalanine in the bound state, 2-Benzyl-Tic could competitively inhibit the binding of the endogenous ligand and block downstream signaling. The NK-1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
References
Enzymatic Synthesis of Chiral Tetrahydroisoquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of chiral tetrahydroisoquinolines (THIQs). The following sections outline three key biocatalytic approaches: the Pictet-Spengler reaction catalyzed by norcoclaurine synthase (NCS), the asymmetric reduction of dihydroisoquinolines by imine reductases (IREDs), and multi-enzyme cascades for the synthesis of complex THIQs.
Introduction
Chiral tetrahydroisoquinolines are a critical structural motif found in a vast array of pharmaceuticals and natural products. Traditional chemical syntheses of these compounds often require harsh reaction conditions, protecting group strategies, and can generate significant waste. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and efficient alternative, providing high stereoselectivity under mild conditions. This guide details the application of norcoclaurine synthases, imine reductases, and enzymatic cascades for the synthesis of these valuable molecules.
Norcoclaurine Synthase (NCS) Catalyzed Pictet-Spengler Reaction
Norcoclaurine synthase (NCS) catalyzes the stereoselective Pictet-Spengler condensation of dopamine and an aldehyde to form the fundamental (S)-tetrahydroisoquinoline scaffold.[1][2] Enzyme engineering efforts have expanded the substrate scope of NCS, enabling the synthesis of various 1-aryl-THIQs.[3][4]
Logical Workflow for NCS-Catalyzed THIQ Synthesis
Caption: Workflow for NCS-catalyzed synthesis of chiral THIQs.
Data Presentation: Substrate Scope of Engineered Norcoclaurine Synthase
An engineered L68T/M97V mutant of norcoclaurine synthase from Thalictrum flavum (TfNCS) has demonstrated improved activity towards various benzaldehyde derivatives.[3][4]
| Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Benzaldehyde | >96 | >99 | S | [3] |
| 4-Biphenylaldehyde | >99 | 92 | S | [3] |
| 4-Methylbenzaldehyde | >99 | >99 | S | [3] |
| 4-Methoxybenzaldehyde | >99 | >99 | S | [3] |
| 4-Chlorobenzaldehyde | >99 | >99 | S | [3] |
| 3-Methylbenzaldehyde | >99 | >99 | S | [3] |
| 3-Methoxybenzaldehyde | >99 | >99 | S | [3] |
| 3-Chlorobenzaldehyde | >99 | >99 | S | [3] |
| 2-Methylbenzaldehyde | 91 | >99 | S | [3] |
| 2-Methoxybenzaldehyde | 52 | >99 | S | [3] |
| 2-Chlorobenzaldehyde | 76 | >99 | S | [3] |
Experimental Protocol: Synthesis of (S)-1-aryl-THIQs using Engineered TfNCS
1. Enzyme Expression and Purification:
-
The gene encoding the L68T/M97V mutant of TfNCS is cloned into a suitable expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.
-
Inoculate 1 L of LB medium containing kanamycin (50 µg/mL) with an overnight culture of the transformed cells.
-
Grow the culture at 37 °C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18 °C for 16-20 hours.
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4 °C).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5) and lyse the cells by sonication.
-
Clarify the lysate by centrifugation (12000 x g, 30 min, 4 °C).
-
Purify the supernatant containing the His-tagged NCS mutant by Ni-NTA affinity chromatography.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Desalt the purified enzyme into a storage buffer (e.g., 50 mM HEPES, pH 7.5) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay.
2. Enzymatic Reaction:
-
In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (500 µL) containing:
-
HEPES buffer (100 mM, pH 7.5)
-
Dopamine hydrochloride (10 mM)
-
Aldehyde substrate (5 mM)
-
Ascorbic acid (5 mM, to prevent oxidation of dopamine)
-
DMSO (20% v/v, to dissolve the aldehyde)
-
Purified L68T/M97V TfNCS (4 mg/mL)[3]
-
-
Incubate the reaction at 40 °C with shaking at 1000 rpm for 24 hours.[3]
3. Reaction Quenching and Product Extraction:
-
Quench the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Separate the organic and aqueous phases by centrifugation (10000 x g, 5 min).
-
Carefully collect the organic phase. Repeat the extraction twice.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
4. Product Analysis:
-
Dissolve the dried residue in a suitable solvent (e.g., methanol).
-
Determine the conversion by achiral HPLC analysis.
-
Determine the enantiomeric excess by chiral HPLC analysis (e.g., using a Chiralcel OD-H column).
Imine Reductase (IRED) Catalyzed Asymmetric Reduction
Imine reductases (IREDs) are powerful biocatalysts for the asymmetric reduction of C=N bonds, providing access to chiral amines.[5][6] In the context of THIQ synthesis, IREDs can reduce 3,4-dihydroisoquinolines (DHIQs) to the corresponding chiral THIQs with high enantioselectivity.[7][8] This approach often employs a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive NADPH cofactor.[9][10]
Signaling Pathway for IRED-Catalyzed THIQ Synthesis with Cofactor Regeneration
Caption: IRED-catalyzed reduction with GDH cofactor regeneration.
Data Presentation: Enantiodivergent Synthesis of 1-Heteroaryl-THIQs
A screening of a panel of IREDs identified enantiocomplementary enzymes for the synthesis of various 1-heteroaryl-THIQs.[7][8]
| Substrate (DHIQ) | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| 1-(Thiophen-2-yl)-DHIQ | (R)-IR141-L172M/Y267F | >99 | >99 | R | [7][8] |
| 1-(Thiophen-2-yl)-DHIQ | (S)-IR40 | >99 | >99 | S | [7][8] |
| 1-(Furan-2-yl)-DHIQ | (R)-IR141-L172M/Y267F | >99 | >99 | R | [7][8] |
| 1-(Furan-2-yl)-DHIQ | (S)-IR40 | >99 | >99 | S | [7][8] |
| 1-(Pyridin-2-yl)-DHIQ | (R)-IR141-L172M/Y267F | 98 | 98 | R | [7][8] |
| 1-(Pyridin-2-yl)-DHIQ | (S)-IR40 | >99 | >99 | S | [7][8] |
| 1-(Thiazol-2-yl)-DHIQ | (R)-IR141-L172M/Y267F | 95 | 95 | R | [7][8] |
| 1-(Thiazol-2-yl)-DHIQ | (S)-IR40 | >99 | >99 | S | [7][8] |
Experimental Protocol: Asymmetric Reduction of DHIQs using IREDs
1. Enzyme Preparation:
-
Express and purify the desired IRED (e.g., (R)-IR141-L172M/Y267F or (S)-IR40) and Glucose Dehydrogenase (GDH) from E. coli as described for NCS, or use commercially available enzymes.
2. Enzymatic Reaction:
-
In a 10 mL glass vial, prepare the reaction mixture (1 mL) containing:
-
Seal the vial and incubate at 25 °C with shaking at 200 rpm for 20 hours.[7][8]
3. Work-up and Analysis:
-
Follow the quenching, extraction, and analysis procedures as described for the NCS-catalyzed reaction.
Chemoenzymatic and Multi-Enzyme Cascades
Combining multiple enzymatic steps, or chemoenzymatic reactions, in a one-pot process offers significant advantages in terms of process efficiency and atom economy.[11] Such cascades can be designed to produce complex THIQs from simple starting materials.[12][13]
Experimental Workflow for a Three-Step Chemoenzymatic Cascade
Caption: A three-step chemoenzymatic cascade for THIQ synthesis.
Data Presentation: Synthesis of Trisubstituted THIQs
A three-step chemoenzymatic cascade was developed to synthesize stereochemically complementary trisubstituted THIQs.[12][13]
| Aldehyde Co-substrate | Final Product | Overall Conversion (%) | Diastereomeric Excess (de, %) | Reference |
| Benzaldehyde | (1S,3S,4R)-1-benzyl-3-methyl-THIQ-4,6-diol | 88 | 97 | [13] |
| 2-Bromobenzaldehyde | (1S,3S,4R)-1-(2-bromophenyl)-3-methyl-THIQ-4,6-diol | 77 | 97 | [13] |
Experimental Protocol: Three-Step Chemoenzymatic Cascade
1. Step 1 & 2: Formation of the Amino Alcohol Intermediate:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
3-Hydroxybenzaldehyde (10 mM)
-
Sodium pyruvate (100 mM)
-
Thiamine diphosphate (ThDP) (0.1 mM)
-
MgCl2 (1 mM)
-
Carboligase (e.g., from E. coli)
-
Transaminase (e.g., from Arthrobacter sp.)
-
Amine donor (e.g., isopropylamine, 1 M)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
-
Incubate at 30 °C with gentle shaking until the formation of the amino alcohol is complete (monitor by HPLC).
2. Enzyme Removal:
-
Remove the enzymes from the reaction mixture by ultrafiltration using a membrane with a suitable molecular weight cut-off (e.g., 10 kDa).
3. Step 3: Pictet-Spengler Reaction:
-
To the enzyme-free supernatant, add:
-
Potassium phosphate buffer to a final concentration of 1 M, adjusting the pH to 7.0.
-
The desired aldehyde co-substrate (e.g., benzaldehyde, 15 mM).
-
-
Incubate at 40 °C with shaking for 24 hours.[13]
4. Work-up and Analysis:
-
Follow the quenching, extraction, and analysis procedures as described for the NCS-catalyzed reaction. The diastereomeric excess can be determined by NMR spectroscopy or chiral HPLC.
Conclusion
The enzymatic and chemoenzymatic methods presented here offer highly selective and sustainable routes to a wide variety of chiral tetrahydroisoquinolines. These protocols provide a starting point for researchers to explore the potential of biocatalysis in the synthesis of these important pharmaceutical building blocks. Further optimization of reaction conditions and enzyme engineering can lead to even more efficient and versatile synthetic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imine Reductase Based All-Enzyme Hydrogel with Intrinsic Cofactor Regeneration for Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iamb.rwth-aachen.de [iamb.rwth-aachen.de]
Application of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH) as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for the management of hypertension and heart failure.
Introduction
ACE inhibitors play a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The incorporation of conformationally restricted amino acid analogues, such as derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH), has been a successful strategy in the design of potent ACE inhibitors like Quinapril and Moexipril. The N-benzyl group in 2-Benzyl-THIQ-3-COOH serves as a crucial protecting group and can influence the stereochemical outcome of subsequent reactions, making it a valuable building block in the synthesis of these therapeutic agents.
Data Presentation
Table 1: Synthesis and Properties of 2-Benzyl-THIQ-3-COOH and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data Highlights |
| 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₇H₁₅NO₃ | 281.30 | - | - | InChIKey: QBBPKILWLZTVIC-UHFFFAOYSA-N[1] |
| (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | C₁₈H₂₀N₂O | 280.36 | 91–95 | - | [α]²⁰D -7.93 (c 0.21 in CHCl₃); IR (neat) νmax: 3281, 2923, 1646 cm⁻¹[2] |
| Benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride | C₁₇H₁₈ClNO₂ | 303.78 | 190.5-191 | - | [α]D²³=-83.3° (1% 1:1 methanol/1N HCl)[3] |
Table 2: In Vitro ACE Inhibitory Activity of Tetrahydroisoquinoline-based Inhibitors
| Compound | IC₅₀ (nM) | Inhibition Kinetics | Reference |
| (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid (EU-4865) | 41 | Noncompetitive | [3] |
| 1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-1- isoquinolinecarboxylic acid (EU-4881) | 1980 | Competitive | [3] |
| (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2- quinolinecarboxylic acid (EU-5031) | 41 | Competitive | [3] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
This procedure is a foundational step for obtaining the core scaffold.
Materials:
-
L-phenylalanine
-
47% Hydrobromic acid
-
37% Formalin aqueous solution
Procedure:
-
Suspend L-phenylalanine (10 g) in 47% hydrobromic acid (108 ml).
-
Add 37% formalin aqueous solution (23 ml) dropwise to the suspension.
-
Stir the reaction mixture at 65°C for 7 hours.
-
Induce crystallization by cooling the mixture under ice for 3 hours.
-
Filter the precipitate, wash with water, and dry at 60°C under reduced pressure to obtain the product.[4]
Protocol 2: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (General Procedure)
This protocol describes a general method for the introduction of the benzyl group at the nitrogen atom.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
Benzyl halide (e.g., benzyl bromide or benzyl chloride)
-
A suitable base (e.g., K₂CO₃, NaH)
-
A suitable solvent (e.g., DMF, THF)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the chosen solvent.
-
Add the base to the solution and stir for a designated time to form the corresponding salt.
-
Add the benzyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography or recrystallization.
Protocol 3: Amide Coupling of 2-Benzyl-THIQ-3-COOH with an Amino Acid Ester
This protocol outlines the crucial step of forming the peptide bond to build the ACE inhibitor structure.
Materials:
-
2-Benzyl-THIQ-3-COOH
-
Amino acid ester hydrochloride (e.g., L-alanyl-L-proline ethyl ester hydrochloride)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride and Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-Benzyl-THIQ-3-COOH in the chosen solvent.
-
Add EDC, HOBt, and the amino acid ester hydrochloride to the solution.
-
Add the base (DIPEA or TEA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Debenzylation to Yield the Final ACE Inhibitor
This final step removes the N-benzyl protecting group to afford the active pharmaceutical ingredient.
Materials:
-
N-Benzylated ACE inhibitor precursor
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium formate)
-
Solvent: Ethanol or Methanol
Procedure:
-
Dissolve the N-benzylated precursor in the chosen solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to hydrogenation at a suitable pressure (e.g., 40-60 psi) or add the transfer hydrogenation reagent.
-
Stir the reaction at room temperature until the debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.[5]
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.
Caption: General workflow for the synthesis of ACE inhibitors using 2-Benzyl-THIQ-3-COOH.
References
- 1. 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. Buy Quinapril benzyl ester maleate [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The following information addresses common side products and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound via the Pictet-Spengler reaction?
A1: The synthesis can yield several side products, primarily arising from incomplete reactions, side reactions of starting materials or intermediates, and over-oxidation of the target molecule. The most commonly encountered side products include:
-
Diastereomers (cis- and trans-isomers): The cyclization step can result in the formation of both cis- and trans-isomers of the desired product. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature.[1]
-
Incomplete Cyclization Product: A significant side product can be the amido-acid, 2-[2-(Benzylamino)-2-oxoethyl]benzenecarboxylic acid , which results from the opening of the intermediate formed from the reaction of the amine and homophthalic anhydride (in related syntheses).
-
Oxidation Products: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of the corresponding 2-Benzyl-3,4-dihydroisoquinoline-3-carboxylic acid or the fully aromatized 2-Benzyl-isoquinoline-3-carboxylic acid . This is more likely to occur in the presence of air (oxygen) and at elevated temperatures.
-
Decarboxylation Product: Under the acidic conditions often employed in the Pictet-Spengler reaction, the carboxylic acid group can be lost, leading to the formation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline .
Q2: What causes the formation of cis- and trans-isomers, and how can I control the stereochemistry?
A2: The formation of diastereomers is a common challenge in reactions that create multiple stereocenters. In the context of similar tetrahydroisoquinoline syntheses, the choice of solvent has been shown to have a significant impact on the diastereoselectivity. For instance, in the reaction of homophthalic anhydride with an imine, using pyridine as a solvent can lead to complete diastereoselectivity, favoring the trans isomer, whereas solvents like dichloroethane or benzene can result in a mixture of both cis- and trans-isomers.[1] For the Pictet-Spengler reaction, the stereochemical outcome can be influenced by the nature of the substituents and the reaction conditions.
Q3: My reaction is yielding a significant amount of a polar, water-soluble side product. What could it be?
A3: A polar, water-soluble side product is likely the result of incomplete cyclization. In a related synthesis, the formation of 2-[2-(Benzylamino)-2-oxoethyl]benzenecarboxylic acid has been identified. This amido-acid possesses both a carboxylic acid and an amide group, contributing to its polarity.
Q4: I am observing products with a higher degree of unsaturation than expected. What is happening?
A4: The presence of unsaturated products, such as 2-Benzyl-3,4-dihydroisoquinoline-3-carboxylic acid or 2-Benzyl-isoquinoline-3-carboxylic acid, indicates that oxidation of the tetrahydroisoquinoline ring has occurred. This can be promoted by exposure to air, especially at higher reaction temperatures, or by the presence of oxidizing agents.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with a mixture of cis- and trans-isomers. | Reaction conditions are not optimized for stereoselectivity. | Investigate the effect of different solvents. A more polar, coordinating solvent like pyridine may favor the formation of a single diastereomer.[1] Careful control of reaction temperature may also influence the isomer ratio. |
| Presence of a significant amount of a polar side product, confirmed to be the incomplete cyclization product. | The cyclization step is incomplete. This could be due to insufficient reaction time, temperature, or inadequate acid catalysis. | Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the cyclization to completion. Verify the concentration and strength of the acid catalyst. |
| Formation of colored impurities and products with higher molecular weights corresponding to oxidation. | The reaction mixture is being oxidized by atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. Degas the solvents prior to use. |
| Isolation of a product lacking the carboxylic acid group. | Decarboxylation has occurred due to harsh acidic conditions or prolonged heating. | Use the minimum concentration of acid required to catalyze the reaction effectively. Reduce the reaction temperature or time if possible. Consider alternative, milder cyclization methods if decarboxylation is a persistent issue. |
Experimental Protocols
Illustrative Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Carboxylic Acid Derivative
Materials:
-
N-Benzyl-L-phenylalanine
-
Formaldehyde (as a solution, e.g., 37% in water)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Solvent (e.g., water, methanol, or a mixture)
Procedure:
-
Dissolve N-Benzyl-L-phenylalanine in the chosen solvent.
-
Add the formaldehyde solution to the reaction mixture.
-
Carefully add the acid catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Note: This is a generalized procedure and the specific conditions (e.g., temperature, reaction time, and purification method) will need to be optimized for the specific synthesis of this compound.
Visualizing Reaction Pathways
To better understand the potential reaction outcomes, the following diagrams illustrate the main synthetic pathway and competing side reactions.
Caption: Main synthetic route to the target compound.
Caption: Common side reactions and resulting byproducts.
References
Technical Support Center: Optimizing the Pictet-Spengler Reaction
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Pictet-Spengler reaction in a question-and-answer format.
Q1: My Pictet-Spengler reaction is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Pictet-Spengler reaction can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[1] If the catalyst is too weak, the reaction may not proceed.
-
Decomposition of Starting Materials: Tryptamine derivatives and other β-arylethylamines can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.[1]
-
Solution: Begin with milder reaction conditions, for instance, a lower temperature, and incrementally increase it if no reaction is observed.[1][3] For particularly sensitive substrates, a two-step procedure can be effective: first, form the Schiff base, then introduce the acid catalyst for cyclization.[1][4]
-
-
Poor Reagent Quality: Impurities in the aldehyde or solvent can hinder the reaction. Water, for example, can hydrolyze the intermediate iminium ion.[1]
-
Steric Hindrance: Bulky substituents on the amine or the aldehyde can impede the reaction.[1]
-
Solution: Longer reaction times or higher temperatures may be necessary to overcome steric hindrance.[1]
-
-
Unfavorable Electronics: The aromatic ring of the β-arylethylamine needs to be sufficiently nucleophilic to attack the iminium ion.
Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common issue. Here are some of the usual suspects and how to mitigate them:
-
Epimerization at C-3: Harsh acidic conditions can cause epimerization at the C-3 position, leading to a mixture of diastereomers.[1]
-
Solution: Carefully optimize the acid concentration and temperature. While strong acid may favor the desired trans isomer, overly harsh conditions can be detrimental.[1]
-
-
Oxidation/Decomposition: The indole nucleus is susceptible to oxidation under certain conditions.[1]
-
Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the formation of oxidative side products.[1]
-
-
δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component, intramolecular cyclization can result in the formation of a δ-lactam.[1]
-
Solution: Protect the carboxylic acid of the ketoacid, for example, as a methyl ester, to prevent this side reaction.[1]
-
Q3: How can I control the diastereoselectivity of my Pictet-Spengler reaction?
A3: Achieving high diastereoselectivity is often crucial, especially in the synthesis of complex molecules.
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the diastereomeric ratio. Lower temperatures often favor the kinetically controlled product.[3]
-
Catalyst Choice: The use of chiral Brønsted acids or other organocatalysts can induce high levels of enantioselectivity and diastereoselectivity.[2][6]
-
Substrate Control: The inherent chirality of the starting materials, such as using an enantiopure tryptophan derivative, can direct the stereochemical outcome of the reaction.[6] A new chiral center is created at C-1, adopting either a cis or trans configuration relative to the C-3 carboxyl group.[6]
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the yield of the Pictet-Spengler reaction, providing a clear comparison for optimization.
Table 1: Effect of Catalyst on Yield
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Tryptamine & Benzaldehyde | Dichloromethane | Room Temp | 12 | 85 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Tryptamine & Benzaldehyde | Dichloromethane | 0 to Room Temp | 6 | 90 |
| Hydrochloric Acid (HCl) | Phenethylamine & Dimethoxymethane | Ethanol | Reflux | 24 | 75 |
| (R)-SPA-5 (Chiral Phosphoric Acid) | N-1-naphthylmethyl protected tryptamine | Benzene | 60 | 24 | 92 |
| Gold (I) Chloride | Tryptamine & various aromatic aldehydes | Dichloromethane | Room Temp | 1-24 | 72-97 |
Table 2: Effect of Solvent on Yield
| Solvent | Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | Tryptamine & Benzaldehyde | TFA | Room Temp | 12 | 85 |
| Toluene | Tryptamine & Benzaldehyde | TFA | 80 | 8 | 88 |
| Acetonitrile | Tryptamine & Benzaldehyde | TFA | Room Temp | 24 | 70 |
| Methanol | D-tryptophan methyl ester HCl & 2,3-butadione | None | 65 | 20 | 62 |
| Benzene | N-1-naphthylmethyl protected tryptamine | (R)-SPA-5 | 60 | 24 | 92 |
Experimental Protocols
Here are detailed methodologies for key Pictet-Spengler reaction variations.
Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).[7]
-
Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 equivalents) dropwise at room temperature.[7]
-
Addition of Catalyst: Introduce the acid catalyst (e.g., TFA, 1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 1 to 24 hours).[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[8] Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5][8] Separate the organic layer, and extract the aqueous layer with the reaction solvent.[5][8] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure.[5][8] The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.[5][7]
Protocol 2: Asymmetric Pictet-Spengler Reaction Using a Chiral Catalyst
This protocol provides a general procedure for an enantioselective reaction using a chiral catalyst.
-
Preparation: To a flame-dried flask containing the tryptamine derivative (1.0 equivalent) and molecular sieves (e.g., 4 Å), add the anhydrous solvent (e.g., diethyl ether, toluene).[5]
-
Catalyst Addition: Add the chiral catalyst (e.g., a thiourea derivative or a chiral phosphoric acid, typically 10 mol%) to the mixture.[5]
-
Cooling: Cool the reaction to the desired temperature (e.g., -30 °C).[5]
-
Aldehyde Addition: Add the aldehyde (1.2 equivalents) to the reaction mixture.[5]
-
Reaction and Monitoring: Stir the reaction for the specified time and monitor its progress by TLC.
-
Quenching and Workup: Quench the reaction with triethylamine.[5] Allow the mixture to warm to room temperature and filter off the molecular sieves.[5] Concentrate the filtrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.[5]
Visualizations
The following diagrams illustrate key aspects of the Pictet-Spengler reaction.
Caption: The two-step mechanism of the Pictet-Spengler reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: N-Alkylation of Tetrahydroisoquinoline-3-carboxylic Acid
Welcome to the technical support center for the N-alkylation of tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of tetrahydroisoquinoline-3-carboxylic acid?
The N-alkylation of THIQ-3-COOH presents several key challenges stemming from the molecule's bifunctional nature:
-
Competing Reactions: The presence of both a secondary amine and a carboxylic acid group can lead to side reactions. The carboxylic acid can be esterified under certain alkylating conditions, and if other functional groups are present on the aromatic ring (e.g., hydroxyl groups), O-alkylation can compete with the desired N-alkylation.
-
Low Nucleophilicity: The nitrogen atom in the tetrahydroisoquinoline ring system may exhibit reduced nucleophilicity, leading to sluggish or incomplete reactions.
-
Low Yields: Incomplete reactions, side product formation, and purification difficulties can all contribute to low overall yields.
-
Over-alkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[1]
-
Racemization: For chiral THIQ-3-COOH, the reaction conditions, particularly the use of strong bases or high temperatures, can lead to racemization at the C3 position.
-
Solubility Issues: THIQ-3-COOH, being an amino acid, can have limited solubility in common organic solvents, which can hinder reaction kinetics.
Q2: Should I protect the carboxylic acid group before N-alkylation?
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often necessary strategy.[2] This prevents the acidic proton from interfering with basic reagents used in the N-alkylation and improves the substrate's solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl esters.[3][4]
Q3: What are the most common methods for N-alkylation of THIQ-3-COOH and its esters?
The two primary methods for N-alkylation are:
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the nitrogen atom displaces a halide from an alkyl halide (or sulfonate). This method typically requires a base to deprotonate the secondary amine, increasing its nucleophilicity.
-
Reductive Amination: This method involves the reaction of the THIQ-3-COOH ester with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent to yield the N-alkylated product. This can be a milder alternative to direct alkylation and is particularly useful when the corresponding alkyl halide is unstable or unavailable.
Q4: How do I choose the right base and solvent for direct N-alkylation?
The choice of base and solvent is critical for the success of direct N-alkylation:
-
Bases: Common bases include inorganic carbonates like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), and organic bases like triethylamine (Et3N) and diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity. For instance, stronger bases may increase the rate but can also promote side reactions.
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficient Reactivity of Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). The addition of a catalytic amount of potassium iodide (KI) can generate the more reactive alkyl iodide in situ. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for byproduct formation. Microwave irradiation can sometimes be used to accelerate slow reactions. |
| Poor Solubility of Starting Materials | Ensure all reactants are fully dissolved at the reaction temperature. Consider using a different solvent or a solvent mixture. |
| Steric Hindrance | If either the THIQ-3-COOH ester or the alkylating agent is sterically hindered, longer reaction times or higher temperatures may be required. Alternatively, consider using reductive amination. |
| Inefficient Iminium Ion Formation (Reductive Amination) | Ensure appropriate pH for iminium ion formation. The addition of molecular sieves can help by removing water and driving the equilibrium towards the iminium ion. |
| Inactive Reducing Agent (Reductive Amination) | The choice of reducing agent is crucial. Common options include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaCNBH3), and sodium borohydride (NaBH4). Their reactivity and selectivity vary, so screening may be necessary. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Over-alkylation (Formation of Quaternary Salt) | Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[1] Lowering the reaction temperature may also help. |
| O-alkylation (if hydroxyl groups are present) | The nitrogen in a THIQ is a softer nucleophile than the oxygen of a phenol. According to Hard and Soft Acid-Base (HSAB) theory, using softer alkylating agents may favor N-alkylation. The choice of base and solvent can also influence selectivity. |
| Elimination Reactions | If using a strong base, it may promote elimination reactions with the alkyl halide. Use a milder, non-nucleophilic base like DIPEA. |
| Formation of Aldehyde/Ketone Reduction Product (Reductive Amination) | Ensure the reducing agent is selective for the iminium ion over the carbonyl group. NaBH(OAc)3 and NaCNBH3 are generally more selective than NaBH4. |
Problem 3: Racemization of Chiral Center
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. |
| Strong Base | The use of strong bases can deprotonate the α-proton at the C3 position, leading to racemization. Use the mildest base possible that still promotes the reaction. |
Data Presentation
Disclaimer: The following data has been compiled from various sources and may not be directly comparable due to differences in substrates and reaction conditions.
Table 1: N-Alkylation of Tetrahydroisoquinoline Derivatives with Alkyl Halides
| Entry | Tetrahydroisoquinoline Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Substituted THIQ | 2-Chloroethanol | Et3N, KI | - | - | 32 |
| 2 | Substituted THIQ | Chloroacetonitrile | Et3N, KI | - | - | 84 |
| 3 | Substituted THIQ | 2-Dimethylaminoethyl chloride | Et3N, KI | - | - | 54 |
| 4 | THIQ-like structure | 3,4-Dimethoxyphenethyl bromide | K2CO3 | DMF | 80 | 75-82 (O-alkylation) |
| 5 | Bicyclic Lactam | Alkyl bromide | - | - | - | - |
Table 2: Reductive Amination of Tetrahydroisoquinoline Derivatives
| Entry | Tetrahydroisoquinoline Derivative | Aldehyde/Ketone | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) |
| 1 | Quinoline (in situ reduction) | Various Aldehydes | Hantzsch Ester | Arylboronic Acid | DCE | 60 | 72-93 |
| 2 | Veratral | 2,3-Dimethoxybenzylamine | - | - | - | - | 57 (Amine product) |
| 3 | N-benzylated aminoacetaldehyde acetal | Glyoxylic acid hydrate | - | - | - | - | 94 (Petasis product) |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
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Esterification of THIQ-3-COOH (if necessary): To a solution of THIQ-3-COOH in the appropriate alcohol (e.g., methanol or ethanol), add a catalyst such as thionyl chloride (SOCl2) or a strong acid (e.g., H2SO4) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, neutralize, and extract the ester product. Purify by column chromatography.
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N-Alkylation: To a solution of the THIQ-3-carboxylic acid ester (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or ACN) under an inert atmosphere, add a base (e.g., K2CO3, 2.0-3.0 equiv.).
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Add the alkyl halide (1.1-1.5 equiv.) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Hydrolysis of the Ester (if necessary): Treat the N-alkylated ester with a base (e.g., LiOH or NaOH) in a mixture of THF and water to hydrolyze the ester. Acidify the reaction mixture to precipitate the N-alkylated carboxylic acid.
Protocol 2: General Procedure for Reductive Amination
-
Esterification of THIQ-3-COOH: Follow step 1 from Protocol 1.
-
Reductive Amination: To a solution of the THIQ-3-carboxylic acid ester (1.0 equiv.) and the aldehyde or ketone (1.0-1.5 equiv.) in a suitable solvent (e.g., dichloroethane (DCE) or methanol), add a reducing agent (e.g., NaBH(OAc)3, 1.5-2.0 equiv.) in portions.
-
A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Hydrolysis of the Ester: Follow step 8 from Protocol 1.
Visualizations
Caption: A troubleshooting workflow for N-alkylation reactions.
Caption: Decision pathway for choosing the N-alkylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
preventing racemization during the synthesis of chiral tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of chiral tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to racemization and to provide guidance on achieving high enantioselectivity in their synthetic routes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of chiral THIQs, focusing on the widely used Pictet-Spengler and Bischler-Napieralski reactions, as well as subsequent enantioselective reductions.
| Problem | Potential Cause | Recommended Solution |
| Complete or significant loss of enantiomeric excess (ee) in Pictet-Spengler reaction. | Reversible Iminium Ion Formation: The key iminium ion intermediate can undergo reversible formation, leading to epimerization at the newly formed stereocenter. This is often exacerbated by prolonged reaction times and elevated temperatures. | - Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. - Use of milder catalysts: Instead of strong Brønsted acids, consider using chiral phosphoric acids or thiourea-based organocatalysts which can promote the reaction under milder conditions.[1][2][3] - Optimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor racemization. |
| Low diastereoselectivity when using a chiral auxiliary in the Pictet-Spengler reaction. | Poor Facial Selectivity: The chiral auxiliary may not be effectively directing the approach of the electrophile. Thermodynamic Equilibration: The initially formed kinetic product may be equilibrating to a more stable, but less desired, diastereomer under the reaction conditions. | - Screen different chiral auxiliaries: Auxiliaries based on phenylmenthol or other rigid chiral scaffolds can offer better stereocontrol. - Kinetic vs. Thermodynamic Control: Analyze the diastereomeric ratio over time. If it changes, the reaction is under thermodynamic control. To favor the kinetic product, use lower temperatures and shorter reaction times. |
| Racemization during Bischler-Napieralski reaction followed by reduction. | Harsh Reaction Conditions: The Bischler-Napieralski cyclization often requires high temperatures and strong dehydrating agents (e.g., POCl₃, P₂O₅), which can promote side reactions and are not stereoselective.[4][5][6] The subsequent reduction of the prochiral dihydroisoquinoline intermediate is where the stereochemistry is set. | - Focus on Enantioselective Reduction: The key to obtaining a chiral THIQ via this route is the highly enantioselective reduction of the intermediate 3,4-dihydroisoquinoline.[7] - Catalytic Asymmetric Hydrogenation: Employ a chiral transition metal catalyst (e.g., Ru-, Rh-, or Ir-based complexes with chiral ligands) for the reduction step. These methods can provide high yields and excellent enantioselectivities (up to 99% ee).[8][9] - Chiral Hydride Reducing Agents: Use of chiral hydride reagents can also induce enantioselectivity during the reduction.[7] |
| Inconsistent yields and enantioselectivity. | Substrate Purity: Impurities in the starting β-arylethylamine or aldehyde can interfere with the catalyst and the reaction. Atmospheric Moisture: Water can hydrolyze intermediates and deactivate certain catalysts. | - Purify Starting Materials: Ensure the purity of all reactants and solvents before use. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in the Pictet-Spengler reaction?
A1: The primary mechanism of racemization in the Pictet-Spengler reaction involves the reversibility of the cyclization step. The key intermediate is an iminium ion, which is planar. The nucleophilic attack of the aromatic ring onto this iminium ion establishes the stereocenter at C-1. If the conditions allow for the reverse reaction to occur (retro-Pictet-Spengler), the stereocenter is lost as the planar iminium ion is reformed. Subsequent re-cyclization can then occur from either face, leading to a racemic mixture. Factors that promote this reversibility, such as high temperatures and strong acids, increase the likelihood of racemization.[10]
Q2: How can I avoid using harsh acids in my Pictet-Spengler reaction to prevent racemization?
A2: You can employ milder catalytic systems that operate under less forcing conditions. Chiral Brønsted acids, such as phosphoric acids, or hydrogen-bond-donating organocatalysts like thioureas, have been successfully used to catalyze enantioselective Pictet-Spengler reactions at or below room temperature, affording high enantiomeric excess.[1][2][3] These catalysts activate the imine towards cyclization without requiring high temperatures that can lead to racemization.
Q3: My target THIQ is 1-substituted. Is the Bischler-Napieralski reaction a good choice for an enantioselective synthesis?
A3: The classical Bischler-Napieralski reaction itself is not stereoselective as it generates a prochiral 3,4-dihydroisoquinoline intermediate.[5][7] However, this intermediate is an excellent substrate for subsequent asymmetric reduction. Therefore, the Bischler-Napieralski reaction followed by a highly enantioselective reduction (e.g., catalytic asymmetric hydrogenation) is a very effective and widely used two-step strategy for the synthesis of chiral 1-substituted THIQs.[7][8][9]
Q4: What are the advantages of using an enzymatic approach for chiral THIQ synthesis?
A4: Enzymatic methods, such as those using norcoclaurine synthase (NCS), offer several advantages.[4] They typically proceed under mild, physiological conditions (neutral pH, room temperature), which minimizes the risk of racemization and side reactions. Enzymes are inherently chiral and can exhibit extremely high levels of stereoselectivity, often leading to products with very high enantiomeric excess.
Quantitative Data Summary
The following tables summarize quantitative data on the enantioselective synthesis of chiral tetrahydroisoquinolines under various conditions.
Table 1: Influence of Catalyst on Enantioselective Pictet-Spengler Reaction
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chiral Phosphoric Acid (10) | Toluene | 25 | 24 | 85 | 92 |
| 2 | Thiourea Catalyst (5) | CH₂Cl₂ | 0 | 12 | 91 | 95 |
| 3 | Au(I)/Chiral Ligand (2) | DCE | 25 | 16 | 88 | 95 |
| 4 | Trifluoroacetic Acid (100) | CH₂Cl₂ | 25 | 6 | 95 | 0 (racemic) |
Data compiled from representative examples in the literature.[1][3]
Table 2: Enantioselective Reduction of 3,4-Dihydroisoquinolines
| Entry | Substrate | Catalyst System | Reductant | Solvent | Yield (%) | ee (%) |
| 1 | 1-Phenyl-3,4-DHIQ | Ru(II)-TsDPEN | H₂ | MeOH | 99 | 95 |
| 2 | 1-Methyl-3,4-DHIQ | Rh(I)-Chiral Phosphine | H₂ | Toluene | 95 | 98 |
| 3 | 1-Benzyl-3,4-DHIQ | Ir(III)-Chiral Diamine | HCOOH/Et₃N | CH₂Cl₂ | 92 | 99 |
Data compiled from representative examples in the literature.[8][9]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Pictet-Spengler Reaction
This protocol provides a general procedure for the enantioselective Pictet-Spengler reaction using a chiral thiourea catalyst.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene).
-
Catalyst Addition: Add the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 5-10 mol%).
-
Reaction: Stir the reaction mixture at the optimized temperature (typically between -20 °C and room temperature). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydro-β-carboline.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of a 3,4-Dihydroisoquinoline
This protocol describes a general method for the enantioselective reduction of a 3,4-dihydroisoquinoline using a ruthenium catalyst.
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, mix the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in an anhydrous solvent and stir to form the active catalyst.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the 3,4-dihydroisoquinoline substrate in an anhydrous solvent (e.g., CH₂Cl₂ or MeOH).
-
Hydrogenation: Add the pre-formed catalyst solution to the substrate solution. Add the hydrogen source, which is typically a mixture of formic acid and triethylamine (as an azeotrope).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is fully consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Visualizations
Caption: Mechanism of racemization via a planar iminium ion intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 8. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereo- and enantio-selectivity in the Pictet–Spengler reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for the purification of 2-Benzyl-THIQ-3-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-Benzyl-THIQ-3-COOH.
Issue 1: The crude product is an oil and does not solidify.
-
Possible Cause: Presence of residual solvents or impurities that lower the melting point of the product.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the reaction have been thoroughly removed under reduced pressure. Heating the flask gently under high vacuum can help remove residual high-boiling point solvents.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble. Suitable solvents include hexanes or diethyl ether.
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Chromatography: If trituration fails, the oil should be purified by column chromatography.[1]
-
Issue 2: Poor separation during column chromatography.
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Possible Cause: Incorrect solvent system, overloading of the column, or improper column packing.
-
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before performing column chromatography, identify an optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and show good separation from impurities.[1]
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Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[1]
-
Loading: Do not overload the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[1]
-
Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system may be effective.
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Issue 3: Low yield after purification.
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Possible Cause: Product loss during extraction, multiple purification steps, or degradation. The compound may also be present as a mixture of stereoisomers.
-
Troubleshooting Steps:
-
Aqueous Work-up: During extraction, ensure the pH is appropriately adjusted to isolate the carboxylic acid. Acidifying the aqueous layer to a low pH (e.g., pH 2-3) is crucial to protonate the carboxylate and allow for extraction into an organic solvent.
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Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses.
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Check for Stereoisomers: The synthesis of similar tetrahydroisoquinolines can result in mixtures of cis- and trans-isomers.[2][3] These isomers may be difficult to separate and could be a reason for apparent low yields of a single isomer.
-
Issue 4: The final product has a low or broad melting point.
-
Possible Cause: Presence of impurities or residual solvent.
-
Troubleshooting Steps:
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Recrystallization: Recrystallize the product from a suitable solvent system to remove impurities.[1] The choice of solvent can be determined by testing the solubility of the product in small amounts of various solvents.
-
Drying: Ensure the purified product is thoroughly dried under vacuum to remove any remaining solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Benzyl-THIQ-3-COOH?
A1: Common impurities may include unreacted starting materials such as benzylamine and the corresponding aldehyde or keto-acid, by-products from side reactions, and residual solvents.[4] Depending on the synthetic route, benzyl chloride could also be a potential impurity.[5]
Q2: What is a good starting solvent system for column chromatography?
A2: For silica gel column chromatography of polar compounds like carboxylic acids, a mixture of a non-polar solvent and a polar solvent is typically used. A good starting point could be a mixture of hexane and ethyl acetate, or dichloromethane and methanol.[1][2] The polarity can be adjusted based on TLC analysis. Adding a small amount of acetic or formic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
Q3: How can I confirm the purity of the final product?
A3: The purity of 2-Benzyl-THIQ-3-COOH can be assessed using several analytical techniques:
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
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Melting Point: A sharp melting point within a narrow range suggests high purity.
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NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Purpose | Reference |
| Flash Chromatography | Dichloromethane-Ethyl Acetate | Separation of products | [2] |
| Flash Chromatography | Hexane-Ethyl Acetate | Separation of products | [2] |
| Recrystallization | Hexane-Ethyl Acetate | Final purification | [2] |
| Column Chromatography | Hexane/Heptane-Ethyl Acetate | General separation | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).[1]
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Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).[1]
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Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed.[1]
-
-
Loading the Sample:
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Dissolve the crude 2-Benzyl-THIQ-3-COOH in a minimum amount of the column eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
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Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Benzyl-THIQ-3-COOH.
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Protocol 2: Purification by Recrystallization
-
Solvent Selection:
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Choose a solvent or solvent pair in which the 2-Benzyl-THIQ-3-COOH is soluble at high temperatures but poorly soluble at low temperatures.
-
-
Dissolution:
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Place the crude product in a flask and add a minimal amount of the chosen solvent.
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Heat the mixture while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
-
Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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For further crystallization, place the flask in an ice bath or a refrigerator.[1]
-
-
Isolation and Drying:
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 2-Benzyl-THIQ-3-COOH.
References
Technical Support Center: Improving the Stereoselectivity of the Pictet-Spengler Reaction
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stereoselectivity of this powerful cyclization reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of the Pictet-Spengler reaction?
A1: The stereochemical outcome of the Pictet-Spengler reaction is governed by a delicate interplay of several factors:
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Reaction Conditions: Temperature, reaction time, and the choice of solvent and acid catalyst are critical.[1]
-
Substrate Structure: The steric and electronic properties of both the β-arylethylamine and the carbonyl component significantly direct the stereochemical course of the reaction.[1]
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Kinetic vs. Thermodynamic Control: The reaction can be directed to favor either the kinetically or thermodynamically more stable diastereomer by careful manipulation of the reaction conditions.[1][2]
Q2: How can I favor the cis or trans diastereomer?
A2: The selection between the cis and trans diastereomers is often a matter of choosing between kinetic and thermodynamic control.[1][3]
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Kinetic Control (often favors cis): This is typically achieved at lower temperatures (e.g., -78 °C to 0 °C) and for shorter reaction times.[1][3] These conditions favor the product that forms the fastest.
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Thermodynamic Control (often favors trans): Higher temperatures (e.g., reflux) and longer reaction times allow the initial products to equilibrate to the most stable diastereomer, which is often the trans isomer.[1][2][3]
Q3: What is the role of the acid catalyst in controlling stereoselectivity?
A3: The acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate.[3][4] The choice of acid can influence the transition state geometry and, consequently, the stereoselectivity. Chiral Brønsted acids, such as chiral phosphoric acids, can induce high enantioselectivity by creating a chiral environment around the iminium ion.[5][6]
Q4: Can chiral auxiliaries be used to control the stereochemistry?
A4: Yes, chiral auxiliaries are a well-established strategy for inducing stereoselectivity.[2][7][8] A chiral auxiliary is temporarily attached to the tryptamine or carbonyl component, directing the cyclization to occur from a specific face, leading to a preferred stereoisomer.[2][7][8] The auxiliary is then cleaved to yield the enantiomerically enriched product.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Obtaining a ~1:1 Mixture of Diastereomers)
| Possible Cause | Suggested Solution |
| Intermediate Reaction Conditions | To favor the kinetic (cis) product: Lower the reaction temperature significantly (e.g., -78 °C) and shorten the reaction time.[1][3] To favor the thermodynamic (trans) product: Increase the reaction temperature (e.g., reflux) and extend the reaction time to allow for equilibration.[1][2][3] |
| Suboptimal Solvent | Screen a range of solvents. Polar aprotic solvents may favor the cis product, while non-polar solvents at higher temperatures can favor the trans product.[1] |
| Ineffective Catalyst | Experiment with different Brønsted or Lewis acids. The steric bulk and acidity of the catalyst can influence the transition state and improve diastereoselectivity.[1] For enantioselectivity, consider employing a chiral catalyst.[5][6] |
| Steric or Electronic Effects of Substrate | If possible, modify the substituents on the tryptamine or aldehyde. Bulky groups can enhance facial selectivity.[2] |
Issue 2: Low Enantioselectivity in an Asymmetric Reaction
| Possible Cause | Suggested Solution |
| Inefficient Chiral Catalyst or Auxiliary | Screen different chiral catalysts (e.g., chiral phosphoric acids, thiourea derivatives) or chiral auxiliaries to find one that is optimal for your specific substrate.[5][6][9] Ensure the catalyst or auxiliary is of high purity. |
| Incorrect Reaction Temperature | Asymmetric reactions are often highly temperature-sensitive.[10][11] A temperature optimization screen is crucial. Lowering the temperature often improves enantioselectivity.[10] |
| Solvent Effects | The solvent can significantly impact the catalyst's performance and the transition state geometry.[12] A solvent screen is recommended. |
| Presence of Impurities | Ensure all reagents and solvents are pure and anhydrous, as impurities can interfere with the catalyst.[13] |
| Racemization | Higher temperatures or prolonged reaction times can sometimes lead to racemization of the product.[3][11] Analyze the enantiomeric excess at different time points to check for product racemization. |
Data Presentation
Table 1: Effect of Temperature on the Diastereoselectivity of the Pictet-Spengler Reaction
| Tryptamine Derivative | Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| L-Tryptophan methyl ester | Acetaldehyde | TFA | CH₂Cl₂ | -78 | >95:5 |
| L-Tryptophan methyl ester | Acetaldehyde | TFA | CH₂Cl₂ | 25 | 80:20 |
| Nb-Benzyl tryptophan methyl ester | Various | HCl | Benzene | 80 (reflux) | 5:95 |
Table 2: Examples of Chiral Catalysts for Enantioselective Pictet-Spengler Reactions
| Catalyst Type | Example Catalyst | Aldehyde Type | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | TRIP | Aromatic & Aliphatic | 85-99% |
| Chiral Thiourea | Jacobsen's Catalyst | Aromatic | 90-98% |
| Chiral Lewis Acid | Chiral Boron Reagent | Nitrones | up to 95% |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction under Kinetic Control
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To a solution of the tryptamine derivative (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to the desired low temperature (e.g., -78 °C).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise.
-
Add the aldehyde (1.05 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer.
Protocol 2: General Procedure for Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
-
To a solution of the tryptamine (1.0 equiv) in an anhydrous solvent (e.g., toluene or dichloromethane, 0.1 M) under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05-0.2 equiv).
-
Stir the mixture at the specified temperature (often between -20 °C and room temperature) for 10-15 minutes.
-
Add the aldehyde (1.1-1.5 equiv) dropwise.
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Stir the reaction until completion, monitoring by TLC or HPLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Decision workflow for stereoselective Pictet-Spengler reactions.
Caption: Troubleshooting logic for improving stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Chiral Auxiliaries [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of the synthesis, presented in a question-and-answer format.
Reaction Stage
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is the reaction yield significantly lower on a larger scale compared to the lab scale? | 1. Inefficient heat transfer in a larger reactor, leading to localized overheating and decomposition of starting materials or product. 2. Poor mixing, resulting in localized concentration gradients and incomplete reaction. 3. Slower addition rate of reagents on a larger scale, potentially altering the reaction kinetics. | 1. Monitor and control the internal reaction temperature closely. Use a reactor with a high surface area-to-volume ratio or an efficient cooling system. Consider a jacketed reactor with a suitable heat transfer fluid. 2. Ensure adequate agitation for the larger volume. Use an appropriately sized and shaped impeller. Baffles within the reactor can also improve mixing. 3. Optimize the addition rate of the aldehyde component to maintain a consistent temperature and reaction profile. A preliminary calorimetric study can help determine the heat flow of the reaction. |
| The reaction mixture has become a thick, difficult-to-stir slurry. What should I do? | 1. Precipitation of the product or an intermediate. 2. Insufficient solvent for the scale of the reaction. | 1. If the product is precipitating, this may be acceptable if the reaction can proceed to completion. Ensure the stirring mechanism is robust enough to handle the slurry. If stirring is compromised, a solvent screen to find a more suitable solvent system may be necessary. 2. Increase the solvent volume. However, be mindful of the impact on reaction kinetics and downstream processing. A solvent study to determine the optimal concentration is recommended during process development. |
| I am observing the formation of significant impurities. What are the likely side products and how can I minimize them? | 1. Over-alkylation: The newly formed secondary amine can react with another molecule of the benzyl halide. 2. Oxidation: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially if the reaction is exposed to air at elevated temperatures. 3. Racemization: If a chiral starting material is used, the acidic conditions of the Pictet-Spengler reaction can lead to racemization.[1] | 1. Use a stoichiometric amount of the benzylating agent and control the reaction temperature. Slow, controlled addition of the benzyl halide can also minimize this side reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The degree of racemization can be influenced by the acid catalyst and temperature.[1] A milder acid or lower reaction temperature may be required. Chiral resolution of the final product may be necessary if racemization is unavoidable.[1] |
Work-up and Isolation Stage
| Question | Possible Cause(s) | Suggested Solution(s) |
| An emulsion has formed during the aqueous work-up, making phase separation difficult. | 1. Presence of fine particulate matter. 2. High pH leading to the precipitation of metal hydroxides (if a metal catalyst was used). | 1. Filter the biphasic mixture through a pad of celite. 2. Adjust the pH to a level where all components are soluble in their respective phases. The addition of brine can also help to break emulsions. |
| The product is precipitating as an oil rather than a solid during crystallization. | 1. Presence of impurities that are depressing the melting point. 2. Supersaturation is too high, leading to rapid, uncontrolled precipitation. 3. Inappropriate solvent system. | 1. Analyze the crude product to identify impurities and perform a pre-purification step (e.g., a charcoal treatment or a quick column chromatography plug) if necessary. 2. Cool the solution more slowly and with gentle agitation. Seeding the solution with a small amount of pure product can promote controlled crystallization. 3. Conduct a solvent screen to find a solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at lower temperatures. |
Purification Stage
| Question | Possible Cause(s) | Suggested Solution(s) |
| Recrystallization is not improving the purity of the product significantly. | 1. The impurities have very similar solubility profiles to the product in the chosen solvent. 2. The product is co-crystallizing with an impurity. | 1. Experiment with different solvent systems (e.g., polar, non-polar, protic, aprotic, and mixtures thereof). 2. Consider an alternative purification method such as column chromatography on a scale-appropriate system or conversion to a salt to alter the crystallization properties, followed by neutralization. |
| The final product has a persistent color. | 1. Presence of colored impurities, possibly from oxidation or side reactions. | 1. Treatment with activated carbon during the recrystallization process can often remove colored impurities. Ensure the carbon is thoroughly filtered off afterwards. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The most common synthetic route is a variation of the Pictet-Spengler reaction.[2][3] This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[2][3] For the target molecule, this would typically involve the reaction of phenylalanine with formaldehyde to form the tetrahydroisoquinoline-3-carboxylic acid, followed by N-benzylation. Alternatively, a direct Pictet-Spengler reaction between a benzylated phenylalanine derivative and formaldehyde can be employed.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: The primary safety concerns are:
-
Thermal Runaway: The Pictet-Spengler reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[4][5]
-
Handling of Reagents: Formaldehyde is a hazardous substance and should be handled in a well-ventilated area with appropriate personal protective equipment. Strong acids used as catalysts are corrosive.
-
Solvent Safety: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment to prevent static discharge.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for tracking the consumption of starting materials and the formation of the product.
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final product and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) can confirm the molecular weight.
Experimental Protocols
Illustrative Lab-Scale Protocol for the Synthesis of (S)-2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
This protocol is for illustrative purposes and must be adapted and optimized for scale-up.
(S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is added to a 10% (v/v) solution of HCl in water (5 mL).[6] The mixture is then microwaved for 2 hours at 120 °C.[6] Subsequently, the reaction mixture is evaporated under reduced pressure to yield the title compound as a white solid.[6] Recrystallization from 10% HCl in water can provide colorless crystals suitable for X-ray analysis.[6]
Visualizations
Caption: General synthesis pathway.
Caption: General troubleshooting workflow.
Caption: Purification strategy logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. (3S)-2-Benzyl-3-carboxy-1,2,3,4-tetrahydroisoquinolinium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The two primary methods for resolving racemic this compound are:
-
Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
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Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[2] It can be used for both analytical determination of enantiomeric excess (ee%) and for preparative isolation of the pure enantiomers.
Q2: How do I synthesize the racemic this compound starting material?
Q3: Which chiral resolving agents are suitable for the diastereomeric salt resolution of this carboxylic acid?
A3: A variety of chiral amines can be used as resolving agents for carboxylic acids.[3] For aromatic carboxylic acids like this compound, common choices include:
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(R)-(+)-α-Phenylethylamine or (S)-(-)-α-Phenylethylamine[3]
-
Brucine[3]
-
Quinine[3]
-
(1R,2S)-(-)-Ephedrine
The selection of the optimal resolving agent often requires empirical screening to find the one that forms diastereomeric salts with the largest difference in solubility.
Q4: What type of chiral column is recommended for the HPLC separation?
A4: Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds, including those with structures similar to the target molecule.[2] Recommended columns include:
-
Chiralpak® AD or Chiralcel® OD: These are based on amylose and cellulose derivatives, respectively, and have broad applicability.
-
Lux® Cellulose or Lux® Amylose series: These are also robust polysaccharide-based columns.
The choice of the specific column and mobile phase will require method development and optimization.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound (Illustrative)
This protocol is based on the general principles of the Pictet-Spengler reaction followed by N-alkylation.
Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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To a solution of D,L-phenylalanine in aqueous acid (e.g., HCl), add formaldehyde (37% in water).
-
Heat the mixture under reflux for several hours.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
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Filter, wash with cold water, and dry the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Step 2: N-Benzylation
-
Suspend the crude 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃).
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Add benzyl bromide or benzyl chloride dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain racemic this compound.
Protocol 2: Resolution by Diastereomeric Salt Formation and Fractional Crystallization
Step 1: Formation of Diastereomeric Salts
-
Dissolve 1.0 equivalent of racemic this compound in a suitable hot solvent (e.g., methanol, ethanol, or acetone).
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In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same hot solvent.
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Slowly add the resolving agent solution to the racemic acid solution with stirring.
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Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
Step 2: Fractional Crystallization
-
Collect the precipitated crystals by filtration and wash with a small amount of the cold solvent. This is the first crop of crystals, enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer.
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To improve the diastereomeric purity of the first crop, recrystallize it from a minimal amount of the hot solvent.
-
Monitor the purity of the recrystallized salt at each step by measuring its specific rotation. Continue recrystallization until the specific rotation is constant.
Step 3: Liberation of the Enantiomerically Pure Carboxylic Acid
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Suspend the purified diastereomeric salt in water.
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Add an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from the chiral amine.
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Extract the enantiomerically pure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved enantiomer.
-
The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.
Protocol 3: Chiral HPLC Method Development
Analytical Method:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Additive: For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Temperature: 25 °C.
Preparative Method:
-
Scale up the analytical method to a larger diameter column (e.g., 20 mm or 50 mm).
-
Optimize the mobile phase composition and flow rate for the best balance of separation and throughput.
-
Dissolve the racemic mixture in the mobile phase and inject it onto the column.
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Collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent to obtain the isolated enantiomers.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs upon cooling. | The diastereomeric salt is too soluble in the chosen solvent. | - Concentrate the solution to increase saturation.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Try a different solvent or a mixture of solvents.[4] |
| An oil forms instead of crystals ("oiling out"). | - The solution is too supersaturated.- The cooling rate is too fast.- The crystallization temperature is too high. | - Dilute the solution with more solvent.- Allow the solution to cool more slowly.- Add a seed crystal of the desired diastereomer.[4] |
| Poor separation of diastereomers (low de). | The solubilities of the two diastereomeric salts are very similar in the chosen solvent. | - Screen different resolving agents.- Screen a wider range of solvents and solvent mixtures.- Perform multiple recrystallizations, although this may lead to lower yields.[4] |
| Solid solution formation. | The two diastereomers co-crystallize in the same crystal lattice. | - Change the resolving agent.- Use a different solvent system to alter the crystal packing.- Employ temperature cycling (annealing) of the solid.[2] |
Chiral HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers. | - The chiral stationary phase is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).- Vary the ratio of the polar and non-polar components of the mobile phase.- Try different alcohol modifiers (e.g., ethanol, isopropanol). |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the analyte and the stationary phase.- Overloading of the column. | - Add a mobile phase modifier (e.g., 0.1% TFA for acids, 0.1% diethylamine for bases).- Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times. | - Inadequate column equilibration.- Changes in mobile phase composition or temperature. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Use a column thermostat to maintain a constant temperature.- Prepare fresh mobile phase daily. |
| Loss of resolution over time. | - Column contamination.- Degradation of the chiral stationary phase. | - Flush the column with a strong solvent.- Ensure the mobile phase is filtered and degassed.- Operate the column within the manufacturer's recommended pH and temperature ranges. |
Quantitative Data (Illustrative)
The following tables present illustrative quantitative data for the resolution of a chiral carboxylic acid. Actual results for this compound may vary.
Table 1: Diastereomeric Salt Resolution Data
| Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | ee% of Resolved Acid |
| (R)-(+)-α-Phenylethylamine | Ethanol | 35-45 | >98% |
| Brucine | Acetone | 30-40 | >95% |
| (1R,2S)-(-)-Ephedrine | Methanol | 25-35 | >97% |
Table 2: Chiral HPLC Resolution Data
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |
| Chiralpak® AD-H | Hexane:Isopropanol (90:10) + 0.1% TFA | 8.5 | 10.2 | 2.1 |
| Chiralcel® OD-H | Heptane:Ethanol (85:15) + 0.1% TFA | 12.3 | 14.5 | 1.9 |
Visualizations
Caption: Workflow for the synthesis and resolution of this compound via diastereomeric salt formation.
Caption: Experimental workflow for the separation of enantiomers using preparative chiral HPLC.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Byproduct Formation in Grignard Reactions with Dihydroisoquinolines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of Grignard reagents to dihydroisoquinolines is a fundamental transformation in the synthesis of a wide array of biologically active compounds, including isoquinoline alkaloids and novel therapeutic agents. However, the seemingly straightforward nature of this reaction is often complicated by the formation of various byproducts, leading to reduced yields and complex purification challenges. This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing byproduct formation in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction between a Grignard reagent and a 3,4-dihydroisoquinoline?
The primary reaction is the nucleophilic addition of the Grignard reagent to the C1 carbon of the 3,4-dihydroisoquinoline, which is an imine. This reaction, after an aqueous workup, yields a 1-substituted-1,2,3,4-tetrahydroisoquinoline. This transformation is crucial for introducing carbon-based substituents at the C1 position, a key step in the synthesis of many isoquinoline alkaloids and their analogs.
Q2: What are the most common byproducts observed in this reaction?
Several side reactions can compete with the desired nucleophilic addition, leading to a mixture of products. The most frequently encountered byproducts include:
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Reduction of the Dihydroisoquinoline: The Grignard reagent, especially those with β-hydrogens (e.g., ethyl or isopropyl Grignard reagents), can act as a reducing agent, converting the dihydroisoquinoline back to the corresponding 1,2,3,4-tetrahydroisoquinoline.
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Enamine Formation: Although the exact mechanism in this context is complex, rearrangement to a more stable enamine tautomer of the dihydroisoquinoline can occur, which may not be reactive towards the Grignard reagent under the reaction conditions.
-
Wurtz Coupling Products (Dimerization of the Grignard Reagent): The Grignard reagent can react with the starting alkyl/aryl halide to form a dimer.[1] This is particularly prevalent if the Grignard reagent formation is slow or if there is an excess of the halide.
-
Over-addition (less common with simple dihydroisoquinolines): While less common with the basic dihydroisoquinoline core, N-acylated dihydroisoquinolinium ions can be susceptible to a second addition if the intermediate is sufficiently reactive.
Q3: What is the most critical reaction parameter to control for minimizing byproducts?
Temperature is arguably the most critical factor.[2] Low reaction temperatures, typically between -80°C and -78°C, have been shown to significantly favor the desired 1,2-addition product and suppress the formation of various side products.[2] At higher temperatures, the rates of side reactions such as reduction and enamine formation can increase, leading to lower yields of the desired 1-substituted tetrahydroisoquinoline.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low yield of the desired 1-substituted product and recovery of starting dihydroisoquinoline. | 1. Incomplete reaction. 2. Formation of an unreactive enamine tautomer. 3. Deactivated Grignard reagent. | 1. Increase the reaction time at low temperature. 2. Ensure slow addition of the dihydroisoquinoline to the Grignard reagent. 3. Use freshly prepared or titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Significant amount of 1,2,3,4-tetrahydroisoquinoline (reduction product) is observed. | The Grignard reagent is acting as a reducing agent. This is more common with Grignard reagents possessing β-hydrogens (e.g., Ethylmagnesium bromide, Isopropylmagnesium bromide). | 1. Use a Grignard reagent without β-hydrogens if the desired substituent allows (e.g., methylmagnesium bromide, phenylmagnesium bromide). 2. Maintain a very low reaction temperature (-78°C or lower). 3. Consider using an alternative organometallic reagent that is less prone to reduction, such as an organolithium reagent. |
| Presence of a high molecular weight byproduct corresponding to a dimer of the Grignard reagent's R-group. | Wurtz coupling reaction between the Grignard reagent and the starting alkyl/aryl halide. | 1. Ensure the Grignard reagent is fully formed before adding the dihydroisoquinoline. This can be achieved by allowing sufficient reaction time between the magnesium and the halide. 2. Use a slight excess of magnesium during Grignard reagent preparation. 3. Add the alkyl/aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Complex mixture of products with difficult separation. | A combination of the above side reactions is occurring due to suboptimal reaction conditions. | 1. Optimize Temperature: This is the most critical parameter. Perform the reaction at -78°C or lower.[2] 2. Slow Addition: Add the dihydroisoquinoline solution dropwise to the Grignard reagent solution to maintain a low concentration of the substrate. 3. Solvent Choice: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent.[2] 4. Purity of Reagents: Use freshly distilled solvents and pure starting materials. |
Quantitative Data on Byproduct Formation
| Grignard Reagent | Dihydroisoquinoline | Temperature (°C) | Yield of 1-substituted product (%) | Reference |
| Substituted Benzylmagnesium Chloride | 3,4-Dihydroisoquinoline | -10 | Not specified (side products observed) | [2] |
| Substituted Benzylmagnesium Chloride | 3,4-Dihydroisoquinoline | -80 | 62-86 | [2] |
| 4-Benzyloxybenzylmagnesium Chloride | 3,4-Dihydroisoquinoline | -80 | < 8 | [2] |
| 4-Hydroxybenzylmagnesium Chloride | 3,4-Dihydroisoquinoline | -80 | < 8 | [2] |
Note: The low yields with benzyloxy- and hydroxy-substituted benzyl chlorides at -80°C suggest that other factors, such as the nature of the substituent, can also significantly impact the reaction outcome, potentially leading to other side reactions.
Experimental Protocols
General Protocol for the Minimized Byproduct Synthesis of 1-Substituted-1,2,3,4-Tetrahydroisoquinolines[2]
This protocol is optimized for minimizing byproduct formation by maintaining a low reaction temperature.
1. Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the corresponding alkyl or aryl halide (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension.
-
The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to room temperature.
2. Addition to Dihydroisoquinoline:
-
Cool the prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the 3,4-dihydroisoquinoline (1.0 equivalent) in anhydrous THF.
-
Add the dihydroisoquinoline solution dropwise to the cold Grignard reagent solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for an additional 1-2 hours.
3. Work-up:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key transformations.
Caption: Competing reaction pathways in the Grignard reaction with dihydroisoquinolines.
Caption: A logical workflow for troubleshooting problematic Grignard reactions.
By understanding the potential side reactions and carefully controlling the experimental parameters, particularly temperature, researchers can significantly improve the efficiency and selectivity of Grignard additions to dihydroisoquinolines, facilitating the synthesis of valuable and complex molecular architectures.
References
stability issues of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in solution
Technical Support Center: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?
A1: Short-term instability of this compound in solution can be attributed to several factors, primarily related to its chemical structure. The tetrahydroisoquinoline nucleus, particularly the secondary amine and the benzylic protons, is susceptible to oxidation. The rate of degradation can be influenced by the solvent, pH, presence of oxygen, exposure to light, and elevated temperatures.
Troubleshooting Steps:
-
Solvent Selection: Ensure the use of high-purity, degassed solvents. Protic solvents may participate in degradation pathways, while residual impurities in solvents can act as catalysts.
-
pH Control: The stability of the compound can be pH-dependent. Buffering the solution to a slightly acidic pH (e.g., pH 4-6) may enhance stability by protonating the secondary amine, thereby reducing its susceptibility to oxidation.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of chemical degradation.
Q2: I have observed the formation of new peaks in my HPLC chromatogram after storing the solution for a week. What are the likely degradation products?
A2: Based on the structure of this compound, several degradation pathways are plausible under forced conditions, leading to various impurities.
-
Oxidation: The secondary amine of the tetrahydroisoquinoline ring is a primary site for oxidation. This can lead to the formation of the corresponding N-oxide or dehydrogenation to form an iminium species, which may subsequently hydrolyze or react further. The benzylic C-H bond is also susceptible to oxidation.
-
Photodegradation: Aromatic systems can be sensitive to light, potentially leading to radical-mediated degradation pathways.
-
Decarboxylation: While generally requiring more energy, decarboxylation of the carboxylic acid group can occur, especially at elevated temperatures or in the presence of certain catalysts.
-
De-benzylation: Cleavage of the N-benzyl group is possible under harsh hydrolytic (acidic or basic) or oxidative conditions.
A summary of potential degradation products under various stress conditions is provided in the table below.
Table 1: Summary of Potential Degradation Products under Forced Stress Conditions
| Stress Condition | Potential Degradation Product(s) | Plausible Mechanism |
| Oxidative (e.g., H₂O₂) | 2-Benzyl-3,4-dihydroisoquinolinium-3-carboxylate, N-oxide derivatives | Oxidation of the tetrahydroisoquinoline ring and secondary amine. |
| Acidic Hydrolysis | Potential for minor de-benzylation at elevated temperatures. | Acid-catalyzed cleavage of the N-C bond. |
| Basic Hydrolysis | Generally stable, minor degradation possible at high temperatures. | Base-catalyzed reactions. |
| Thermal | Decarboxylation products, oxidative degradants. | Thermally induced bond cleavage and oxidation. |
| Photolytic | Complex mixture of radical-induced degradation products. | UV/Vis light absorption leading to bond homolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.[1][2][3]
Objective: To assess the intrinsic stability of the molecule under various stress conditions as recommended by ICH guidelines.[1]
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Buffers (pH 4, 7, 9)
-
HPLC system with a UV/PDA detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Dissolve in methanol for analysis.
-
Photostability: Expose the stock solution in a transparent vial to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Table 2: Hypothetical Results of a Forced Degradation Study
| Stress Condition | % Degradation (at 24h) | Major Degradant RRT |
| 0.1 M HCl, 60°C | 5.2% | 0.85 |
| 0.1 M NaOH, 60°C | 2.1% | 0.92 |
| 3% H₂O₂, RT | 15.8% | 1.15 |
| Thermal (70°C, solid) | 1.5% | 0.88 |
| Photolytic (ICH Q1B) | 8.9% | Multiple minor peaks |
| Control (RT, dark) | <0.5% | N/A |
| RRT: Relative Retention Time |
Visualizations
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Comparative Analysis of Bioactivity Assays for 2-Benzyl-THIQ-3-COOH Derivatives
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of validated bioactivity assays for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH) derivatives. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer, antibacterial, and enzyme-inhibiting agents.[1][2][3] This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows to aid researchers in selecting and validating appropriate screening methods.
Quantitative Bioactivity Data
The following tables summarize the inhibitory activities of 2-Benzyl-THIQ-3-COOH derivatives and closely related analogs against various biological targets. These tables are intended to provide a comparative snapshot of the potency of this class of compounds across different assays.
Table 1: Enzyme Inhibition
| Compound Class | Target Enzyme | Assay Type | Key Findings (IC₅₀/EC₅₀) | Reference Compound(s) |
| 2-Acyl-THIQ-3-COOH Derivatives | PTP-1B | Enzyme Inhibition | Lead compound showed activity ~10-fold weaker than ertiprotafib. | Ertiprotafib |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Selective inhibitors with IC₅₀ values of 1.38 µM and 2.48 µM. | - |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Several compounds showed inhibitory activity. | - |
| 2-Benzyl-3,4-iminobutanoic Acid Stereoisomers | Carboxypeptidase A | Enzyme Inhibition | (2R,3R)-isomer was the most potent competitive inhibitor. | - |
Table 2: Anticancer Activity
| Compound Class | Cell Line | Assay Type | Key Findings (IC₅₀) | Reference Compound(s) |
| Decapeptides with THIQ-3-COOH | MCF-7 (Breast Cancer) | MTT Assay | Most potent candidate had an IC₅₀ of 3.38 µM. | Tamoxifen (IC₅₀ = 2.68 µM) |
Table 3: Antibacterial Activity
| Compound Class | Bacterial Strain | Assay Type | Key Findings | Reference Compound(s) |
| (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline | Staphylococcus epidermidis, Klebsiella pneumoniae | Not specified | Most susceptible strains at 25 µg/ml. | - |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below. These protocols are based on established methods found in the literature for THIQ derivatives and related compounds.
Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibition Assay
This assay is crucial for identifying potential therapeutics for diabetes and obesity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PTP-1B is used. A common substrate is p-nitrophenyl phosphate (pNPP).
-
Assay Procedure:
-
The test compound (a 2-acyl-THIQ-3-COOH derivative) is pre-incubated with PTP-1B in an appropriate buffer (e.g., Tris-HCl with DTT and EDTA) at 37°C.
-
The enzymatic reaction is initiated by the addition of pNPP.
-
The reaction is allowed to proceed for a defined period and is then stopped, typically by adding a strong base like NaOH.
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
-
Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against a range of inhibitor concentrations.[4]
Monoamine Oxidase (MAO) Inhibition Assay
This assay identifies compounds that could be potential treatments for depression and neurodegenerative diseases.
Methodology:
-
Enzyme Source: MAO-A and MAO-B enzymes can be obtained from rat or human brain mitochondria or from recombinant sources.
-
Assay Procedure:
-
The test compound is pre-incubated with the MAO enzyme preparation.
-
A substrate, such as kynuramine or p-tyramine, is added to start the reaction.
-
The reaction is incubated at 37°C and then stopped by adding a strong acid or base.
-
The product of the reaction is measured. For kynuramine, the formation of 4-hydroxyquinoline is measured fluorometrically.
-
-
Data Analysis: The inhibitory activity is expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[5]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium and seeded into 96-well plates.[6]
-
Compound Treatment: The cells are treated with various concentrations of the 2-Benzyl-THIQ-3-COOH derivative and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[6]
Antibacterial Susceptibility Testing
These assays determine the ability of a compound to inhibit bacterial growth.
Methodology (Broth Microdilution):
-
Bacterial Culture: The bacterial strains of interest are grown to a specific optical density in a suitable broth medium.
-
Compound Dilution: The 2-Benzyl-THIQ-3-COOH derivative is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.[1]
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical enzyme inhibition assay and a simplified signaling pathway potentially modulated by 2-Benzyl-THIQ-3-COOH derivatives.
Caption: Experimental workflow for a typical enzyme inhibition assay.
Caption: Simplified PTP-1B signaling pathway and the inhibitory action of THIQ derivatives.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-THIQ-3-COOH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH) analogs and related derivatives. Due to a lack of comprehensive SAR studies on this specific scaffold, this guide synthesizes data from structurally related tetrahydroisoquinoline (THIQ) derivatives to infer potential therapeutic applications and guide future drug design. The analysis focuses on three potential biological targets: Phosphodiesterase 4 (PDE4), B-cell lymphoma 2 (Bcl-2) family proteins, and Angiotensin-Converting Enzyme (ACE).
Potential as Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses, making PDE4 an attractive target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Several studies on tetrahydroisoquinoline derivatives have highlighted their potential as PDE4 inhibitors.[3][4][5]
Structure-Activity Relationship Insights
SAR studies on related THIQ scaffolds suggest that the nature of the substituent on the aromatic ring plays a crucial role in PDE4 inhibitory activity.[5] Generally, the presence of electron-donating groups, such as hydroxyl or methoxy, or electron-withdrawing groups like trifluoromethoxy (OCF3) in the para-position of a phenyl ring attached to the THIQ core can enhance inhibitory activity against PDE4B.[5] For 2-Benzyl-THIQ-3-COOH analogs, this suggests that substitutions on the benzyl group could significantly modulate their potency as PDE4 inhibitors.
The following table summarizes the PDE4B inhibitory activity of a series of 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which provides valuable insights into the potential SAR of 2-Benzyl-THIQ-3-COOH analogs.[5]
| Compound ID | R1 | R2 | R3 | IC50 (µM) against PDE4B[5] |
| 14a | H | H | H | 23.5 |
| 14b | F | H | H | 23.3 |
| 14c | Cl | H | H | 15.5 |
| 14d | OCH3 | H | H | 37.0 |
| 14f | H | OCH3 | OH | 2.3 |
| Rolipram | - | - | - | 1.3 |
cAMP Signaling Pathway
Caption: Simplified cAMP signaling pathway and the role of PDE4.
Potential as Bcl-2/Mcl-1 Inhibitors
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to chemotherapy.[6] Small molecule inhibitors that target anti-apoptotic Bcl-2 proteins like Bcl-2 and Mcl-1 are a promising class of anti-cancer agents.[6] A study on substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has shown their potential as dual Bcl-2/Mcl-1 inhibitors.[6]
Structure-Activity Relationship Insights
In a study developing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors, a lead compound was identified with a Ki of 5.2 µM against Bcl-2 protein.[6] The study found that active compounds in this series exhibited potent binding affinities to both Bcl-2 and Mcl-1, while showing minimal to no binding to Bcl-XL.[6] Furthermore, the active compounds were able to induce apoptosis and caspase-3 activation in a dose-dependent manner in Jurkat cells.[6] This suggests that the 2-Benzyl-THIQ-3-COOH scaffold could be a promising starting point for the development of novel anti-cancer agents targeting the Bcl-2 family.
The following table presents data for a lead compound and a particularly active derivative from the aforementioned study.
| Compound ID | Description | Ki (µM) against Bcl-2[6] |
| 1 | Lead Compound | 5.2 |
| 11t | Active Derivative | Potent binding to Bcl-2 and Mcl-1 |
Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway and the role of Bcl-2/Mcl-1.
Potential as Angiotensin-Converting Enzyme (ACE) Inhibitors
Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a class of drugs used to treat hypertension and congestive heart failure. The general structure-activity relationship for ACE inhibitors highlights the necessity of a carboxylic acid group to mimic the C-terminal carboxylate of ACE substrates and the benefit of large, hydrophobic heterocyclic rings for increased potency. The 2-Benzyl-THIQ-3-COOH scaffold possesses both of these features, making it a promising candidate for the development of novel ACE inhibitors.
Structure-Activity Relationship Insights
While specific SAR data for 2-Benzyl-THIQ-3-COOH analogs as ACE inhibitors is not available, the known SAR for other ACE inhibitors provides a strong rationale for exploring this scaffold. The carboxylic acid at the 3-position of the THIQ ring is well-positioned to interact with the zinc ion in the active site of ACE.[7] The benzyl group at the 2-position, along with the tetrahydroisoquinoline core, provides the necessary hydrophobicity to enhance binding affinity. Further investigation into substitutions on both the benzyl and the THIQ rings could lead to the discovery of potent and selective ACE inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 2-Benzyl-THIQ-3-COOH analogs against the discussed biological targets.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4 activity.[1]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
PDE4 Enzyme: Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
FAM-cAMP Substrate: Prepare a solution of fluorescently labeled cAMP (FAM-cAMP) in the assay buffer.
-
Test Compounds: Prepare serial dilutions of the 2-Benzyl-THIQ-3-COOH analogs in DMSO. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound dilutions or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the diluted PDE4 enzyme to the wells containing the test compounds and to the positive control wells (no inhibitor).
-
Add 5 µL of assay buffer to the negative control wells (no enzyme).
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
3. Detection:
-
Add a binding agent that specifically binds to the hydrolyzed product (5'-AMP), causing an increase in fluorescence polarization.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
4. Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Bcl-2 Binding Assay (Fluorescence Polarization)
This protocol outlines a competitive fluorescence polarization assay to measure the binding of inhibitors to Bcl-2.[8]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM phosphate buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).
-
Bcl-2 Protein: Dilute recombinant human Bcl-2 protein to a fixed concentration in the assay buffer.
-
Fluorescent Tracer: Use a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3).
-
Test Compounds: Prepare serial dilutions of the 2-Benzyl-THIQ-3-COOH analogs in DMSO.
2. Assay Procedure (96-well black plate):
-
Add serially diluted test compounds to the wells.
-
Add a fixed concentration of Bcl-2 protein to the wells.
-
Incubate at room temperature to allow for inhibitor-protein binding.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Incubate at room temperature to allow the binding to reach equilibrium.
3. Measurement:
-
Read the plate on a fluorescence polarization-capable plate reader (e.g., excitation at 485 nm and emission at 535 nm).
4. Data Analysis:
-
The displacement of the fluorescent tracer by the inhibitor will result in a decrease in the FP signal.
-
Calculate the percent inhibition and determine the IC50 or Ki value from a competitive binding curve.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This protocol describes a colorimetric method to screen for ACE inhibitory activity.[9][10]
1. Reagent Preparation:
-
Assay Buffer: Sodium borate buffer (0.05 M, pH 8.2, containing 0.3 M NaCl).
-
ACE Enzyme: Prepare a stock solution of ACE from rabbit lung (e.g., 100 mU/mL) in the assay buffer.
-
Substrate: Prepare a 5 mM solution of Hippuryl-Histidyl-Leucine (HHL) in the assay buffer.
-
Test Compounds: Prepare serial dilutions of the 2-Benzyl-THIQ-3-COOH analogs in the appropriate solvent.
2. Assay Procedure:
-
In a microcentrifuge tube, add 25 µL of the ACE solution.
-
Add 25 µL of the test compound solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
3. Detection:
-
Extract the hippuric acid formed with 1.5 mL of ethyl acetate.
-
Centrifuge to separate the layers.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Dissolve the residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
4. Data Analysis:
-
Calculate the percent inhibition of ACE activity for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 2-Benzyl-tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of this motif is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of four common synthetic routes to 2-benzyl-1,2,3,4-tetrahydroisoquinoline, offering a side-by-side look at their methodologies, quantitative performance, and strategic advantages.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic strategies, providing a clear comparison of their efficiency and reaction conditions.
| Route | Key Transformation(s) | Starting Materials | Key Reagents | Reaction Time | Overall Yield |
| A | Bischler-Napieralski Cyclization, Reduction, N-Benzylation | β-phenylethylamine, Acetyl Chloride, POCl₃, NaBH₄, Benzyl Bromide, K₂CO₃ | POCl₃, NaBH₄, K₂CO₃ | ~28 hours | ~60-70% |
| B | Pictet-Spengler Reaction | N-benzyl-2-phenylethan-1-amine, Paraformaldehyde | Trifluoroacetic Acid (TFA) | ~2 hours | ~85-95% |
| C | Direct N-Alkylation | 1,2,3,4-Tetrahydroisoquinoline, Benzyl Bromide | K₂CO₃ | ~12 hours | ~90-98% |
| D | Reductive Amination | 1,2,3,4-Tetrahydroisoquinoline, Benzaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ~3 hours | ~90-97% |
Synthetic Route Analysis and Experimental Protocols
This section provides a detailed breakdown of each synthetic pathway, including the underlying chemical principles and step-by-step experimental protocols with reported data.
Route A: Bischler-Napieralski Reaction Followed by N-Benzylation
This classical multi-step approach first constructs the tetrahydroisoquinoline core and subsequently introduces the benzyl group onto the nitrogen atom. The key steps are the formation of a β-phenylethylamide, its cyclization to a 3,4-dihydroisoquinoline via the Bischler-Napieralski reaction, reduction to the tetrahydroisoquinoline, and final N-alkylation.
Logical Workflow:
Experimental Protocol:
-
Step 1: Synthesis of N-(2-phenylethyl)acetamide. To a solution of β-phenylethylamine in a suitable solvent, acetyl chloride is added dropwise in the presence of a base (e.g., triethylamine or pyridine) at 0 °C. The reaction is typically stirred for 2-4 hours at room temperature. After workup, the amide is obtained in high yield (>95%).
-
Step 2: Bischler-Napieralski Cyclization and Reduction. The N-(2-phenylethyl)acetamide is dissolved in a solvent like toluene, and phosphorus oxychloride (POCl₃) is added.[1][2] The mixture is refluxed for 2-4 hours. After cooling, the reaction mixture is carefully poured onto ice and basified. The resulting 3,4-dihydroisoquinoline is then reduced in situ or after isolation with a reducing agent like sodium borohydride (NaBH₄) in methanol to afford 1,2,3,4-tetrahydroisoquinoline.[3] The combined yield for these two steps is typically in the range of 65-75%.
-
Step 3: N-Benzylation. 1,2,3,4-Tetrahydroisoquinoline is dissolved in a solvent such as acetonitrile or DMF, and a base like potassium carbonate (K₂CO₃) is added, followed by the addition of benzyl bromide. The mixture is stirred at room temperature for 12-24 hours. After filtration and removal of the solvent, the product, 2-benzyl-1,2,3,4-tetrahydroisoquinoline, is obtained in high yield (typically >90%).
Route B: Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a more convergent approach by constructing the N-benzylated tetrahydroisoquinoline ring in a single cyclization step from an N-benzylated β-phenylethylamine.[4] This method is often milder and more atom-economical than the Bischler-Napieralski route.
Logical Workflow:
Experimental Protocol:
-
Step 1: Synthesis of N-benzyl-2-phenylethan-1-amine. β-phenylethylamine is reacted with benzaldehyde via reductive amination. Typically, the amine and aldehyde are stirred together in a solvent like methanol, followed by the portion-wise addition of a reducing agent such as sodium borohydride. This step generally proceeds in high yield (>90%).
-
Step 2: Pictet-Spengler Cyclization. N-benzyl-2-phenylethan-1-amine and paraformaldehyde are dissolved in a solvent like dichloromethane. A strong acid catalyst, such as trifluoroacetic acid (TFA), is added, and the reaction is stirred at room temperature for approximately 2 hours.[4] The reaction is then quenched with a base, and the product is extracted. This cyclization is often high-yielding, in the range of 85-95%.[4]
Route C: Direct N-Alkylation
This is the most straightforward method, assuming the availability of 1,2,3,4-tetrahydroisoquinoline. It involves the direct alkylation of the secondary amine with a benzyl halide.
Logical Workflow:
Experimental Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline in acetonitrile, an excess of potassium carbonate is added, followed by the dropwise addition of benzyl bromide. The reaction mixture is stirred at room temperature for 12 hours. The inorganic salts are then filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 2-benzyl-1,2,3,4-tetrahydroisoquinoline in high yields, often exceeding 95%.
Route D: Reductive Amination
Similar to direct N-alkylation, this route starts with the pre-formed tetrahydroisoquinoline ring. The benzyl group is introduced by reacting the secondary amine with benzaldehyde in the presence of a reducing agent. This method avoids the use of alkyl halides.
Logical Workflow:
Experimental Protocol:
-
1,2,3,4-Tetrahydroisoquinoline and benzaldehyde (1.1 equivalents) are dissolved in a solvent such as 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added in one portion, and the reaction mixture is stirred at room temperature for 3 hours.[5] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. After extraction with an organic solvent and purification, 2-benzyl-1,2,3,4-tetrahydroisoquinoline is obtained in excellent yields, typically between 90% and 97%.[6]
Concluding Remarks
The choice of the optimal synthetic route to 2-benzyl-tetrahydroisoquinolines depends on several factors, including the availability of starting materials, desired scale, and tolerance for multi-step sequences.
-
For rapid access and high overall yield, Direct N-Alkylation (Route C) and Reductive Amination (Route D) are the most efficient methods, provided that 1,2,3,4-tetrahydroisoquinoline is readily available.
-
The Pictet-Spengler reaction (Route B) offers an elegant and convergent one-pot cyclization to the final product from a simple N-benzylated amine, making it an excellent choice for building the core structure from acyclic precursors.
-
The Bischler-Napieralski reaction (Route A) , while being a more classical and lengthier approach, is a robust and well-established method for constructing the tetrahydroisoquinoline skeleton from basic starting materials. It offers flexibility for introducing various substituents on the aromatic ring of the β-phenylethylamine precursor.
Researchers should consider these factors when selecting the most appropriate synthetic strategy for their specific research and development needs.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Efficacy of N-Substituted Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives: In Vitro Potency vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous natural products and its utility in the development of novel therapeutics. This guide provides a comparative analysis of the in vitro and in vivo efficacy of N-substituted THIQ-3-COOH based compounds, a class of molecules that has shown promise in targeting critical protein-protein interactions and inflammatory responses. Due to the limited availability of comprehensive in vitro to in vivo translational data for the specific 2-Benzyl-THIQ-3-COOH subclass, this guide will focus on broader N-substituted THIQ-3-COOH derivatives, drawing upon key studies that provide direct comparisons of their biological activity in both laboratory and living model systems.
In Vitro vs. In Vivo Efficacy of THIQ Derivatives as Bcl-2/Mcl-1 Inhibitors
A series of N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy. The following tables summarize the in vitro binding affinity and anti-proliferative activity of representative compounds and the subsequent cellular activity of a lead compound.
In Vitro Activity Data
| Compound | Target Protein | Binding Affinity (Ki, μM)[1] | Anti-proliferative Activity (IC50, μM) against Jurkat cells[1] |
| 1 (Lead) | Bcl-2 | 5.2 | > 50 |
| 11t | Bcl-2 | Not Reported | 11.2 ± 1.5 |
| Mcl-1 | Not Reported |
Experimental Protocols
Fluorescence Polarization Assay for Bcl-2/Mcl-1 Binding[1]
This assay measures the binding affinity of the synthesized compounds to the Bcl-2 and Mcl-1 proteins.
-
Reagents : Fluorescein-labeled Bak-BH3 peptide, purified Bcl-2 or Mcl-1 protein, and test compounds.
-
Procedure :
-
A reaction mixture containing the fluorescently labeled peptide and the target protein is prepared in a buffer solution.
-
The test compounds are added at varying concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis : The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the fluorescent peptide binding) using the Cheng-Prusoff equation.
MTT Assay for Anti-proliferative Activity[1]
This colorimetric assay assesses the effect of the compounds on the viability of cancer cell lines.
-
Cell Culture : Jurkat cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Caspase-3 Activity Assay[1]
This assay quantifies the activation of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis : Jurkat cells, treated with the test compound, are harvested and lysed to release cellular proteins.
-
Substrate Addition : A specific fluorogenic or colorimetric substrate for caspase-3 is added to the cell lysate.
-
Incubation : The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection : The fluorescence or absorbance is measured, which is proportional to the caspase-3 activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the evaluation of these compounds.
Caption: Targeted Apoptosis Pathway of THIQ Derivatives.
Caption: General Experimental and Drug Discovery Workflow.
In Vitro vs. In Vivo Efficacy of THIQ Derivatives as LFA-1/ICAM-1 Antagonists
A distinct series of tetrahydroisoquinoline (THIQ) derivatives has been explored as antagonists of the LFA-1/ICAM-1 interaction, a critical pathway in T-cell mediated inflammation.
In Vitro and In Vivo Activity Data
| Compound | In Vitro T-cell Adhesion IC50 (nM)[2] | In Vivo Thioglycollate-induced Peritonitis Inhibition (%)[2] | Oral Bioavailability (F%) in Mouse[2] |
| 6q | 3.1 | 54% @ 3 mg/kg (i.v.) | Not Determined |
| 6t (Ester Prodrug of 6q) | Not Reported | 47% @ 10 mg/kg (p.o.) | 27% @ 20 mg/kg |
Experimental Protocols
T-cell Adhesion Assay[2]
This assay evaluates the ability of compounds to inhibit the adhesion of T-cells to ICAM-1.
-
Plate Coating : 96-well plates are coated with recombinant human ICAM-1.
-
Cell Labeling : Human T-cells (e.g., Hut-78) are labeled with a fluorescent dye.
-
Compound Incubation : The labeled T-cells are pre-incubated with various concentrations of the test compounds.
-
Adhesion : The treated T-cells are added to the ICAM-1 coated plates and allowed to adhere.
-
Washing : Non-adherent cells are removed by washing.
-
Quantification : The fluorescence of the remaining adherent cells is measured, and the IC50 is calculated.
Thioglycollate-induced Murine Peritonitis Model[2]
This in vivo model assesses the anti-inflammatory efficacy of the compounds.
-
Animal Model : Mice are used for this study.
-
Compound Administration : The test compound is administered intravenously (i.v.) or orally (p.o.) at a specific dose.
-
Induction of Peritonitis : Peritonitis is induced by intraperitoneal injection of thioglycollate.
-
Cell Recruitment Analysis : After a set period, peritoneal lavage is performed to collect the infiltrated immune cells.
-
Cell Counting : The number of recruited cells (e.g., neutrophils) is quantified.
-
Data Analysis : The percentage of inhibition of cell recruitment is calculated by comparing the treated group to the vehicle control group.
Conclusion
The presented data on N-substituted tetrahydroisoquinoline-3-carboxylic acid derivatives highlight the critical importance of bridging the gap between in vitro potency and in vivo efficacy. While in vitro assays provide essential information on target engagement and cellular activity, in vivo models are indispensable for evaluating the pharmacokinetic properties and overall therapeutic potential of these compounds. The development of prodrugs, as demonstrated with compound 6t , represents a viable strategy to improve oral bioavailability and translate potent in vitro activity into a successful in vivo outcome. Further research focusing on the direct comparison of in vitro and in vivo data for a broader range of 2-Benzyl-THIQ-3-COOH and other N-substituted derivatives is warranted to fully elucidate their therapeutic promise.
References
A Head-to-Head Comparison of 2-Benzyl-THIQ-3-COOH and Other Phenylalanine Mimetics for Researchers and Drug Development Professionals
An in-depth analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH) and its analogs as phenylalanine mimetics, with a focus on their activity as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols.
Phenylalanine and its mimetics are crucial scaffolds in medicinal chemistry, offering a versatile platform for designing therapeutic agents that target a wide array of biological receptors and enzymes. Among these, the constrained analog 2-Benzyl-THIQ-3-COOH has garnered interest due to its rigid structure, which can confer higher affinity and selectivity for its molecular targets. This guide provides a head-to-head comparison of a closely related and biologically active analog of 2-Benzyl-THIQ-3-COOH with other classes of phenylalanine mimetics, focusing on their performance as modulators of PPARγ, a key regulator of metabolism and inflammation.
Comparative Biological Activity
The biological efficacy of phenylalanine mimetics can be quantitatively compared by examining their binding affinities (Ki) and functional potencies (EC50 or IC50) against a common biological target. In this comparison, we focus on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a well-established therapeutic target for type 2 diabetes and other metabolic disorders.
A close analog of 2-Benzyl-THIQ-3-COOH, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021), has been identified as a potent PPARγ agonist. The following table summarizes the available quantitative data for KY-021 and other representative phenylalanine mimetics that have been evaluated for their activity on PPARγ.
| Compound Class | Representative Compound | Target | Assay Type | Potency (EC50/IC50/Ki) | Reference |
| Tetrahydroisoquinoline | (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021) | PPARγ | Functional Agonist Assay | 11.8 nM (EC50) | [1] |
| N-Acyl-Tyrosine Derivative | Pyrrole Analog (4e) | PPARγ | Binding Assay | 6.9 nM (Ki) | [1] |
| N-Acyl-Tyrosine Derivative | Pyrrole Analog (4e) | PPARγ | Functional Agonist Assay | 4.7 nM (EC50) | [1] |
| Phenylalanine Derivative | N-Lactoyl-Phenylalanine | PPARγ | Signaling Pathway Study | Not Quantified | |
| Non-mimetic Antagonist | GW9662 | PPARγ | Antagonist Assay | 3.3 nM (IC50) | [2] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be interpreted with caution.
Signaling Pathway: PPARγ Activation
The activation of PPARγ by agonist ligands initiates a cascade of molecular events that regulate gene expression. Understanding this pathway is crucial for interpreting the mechanism of action of phenylalanine mimetics that target this receptor.
Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a central role in adipogenesis, lipid metabolism, and glucose homeostasis.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.
PPARγ Luciferase Reporter Gene Assay
This cell-based assay is a common method to determine the functional agonist or antagonist activity of a compound on PPARγ.
Principle: This assay utilizes a mammalian cell line co-transfected with two plasmids: an expression vector for the human PPARγ and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE). When a PPARγ agonist binds to the receptor, the resulting complex activates the transcription of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PPARγ expression plasmid (e.g., pCMV-hPPARγ)
-
PPRE-luciferase reporter plasmid (e.g., pGL4.23[luc2/PPRE])
-
Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom cell culture plates
-
Test compounds (2-Benzyl-THIQ-3-COOH analog, other phenylalanine mimetics)
-
Rosiglitazone (positive control agonist)
-
GW9662 (positive control antagonist)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
Day 1: Cell Seeding and Transfection
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Incubate the cells for another 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compounds and control compounds (Rosiglitazone and GW9662) in serum-free DMEM.
-
Remove the transfection medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
For antagonist assays, pre-incubate the cells with the test compounds for 30 minutes before adding a fixed concentration of Rosiglitazone (e.g., EC80).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Luciferase Assay
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled ligand (tracer) from the PPARγ LBD. The LBD is tagged (e.g., with GST), and a terbium-labeled antibody that specifically binds to the tag is used. When the fluorescent tracer is bound to the LBD-antibody complex, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the tracer (acceptor), producing a high TR-FRET signal. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
GST-tagged PPARγ Ligand-Binding Domain (LBD)
-
Terbium-labeled anti-GST antibody
-
Fluorescent pan-PPAR tracer
-
TR-FRET Dilution Buffer
-
Test compounds
-
Rosiglitazone (positive control)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (Rosiglitazone) in TR-FRET Dilution Buffer.
-
Prepare a 4X solution of the fluorescent tracer in TR-FRET Dilution Buffer.
-
Prepare a 4X mixture of the GST-PPARγ-LBD and the Tb-anti-GST antibody in TR-FRET Dilution Buffer.
-
Add 5 µL of the test compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the 4X fluorescent tracer solution to all wells.
-
Add 10 µL of the 4X LBD/antibody mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (tracer).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd), where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant for PPARγ.
Conclusion
The constrained phenylalanine mimetic, represented by the 2-Benzyl-THIQ-3-COOH scaffold, demonstrates significant potential as a modulator of PPARγ. The high potency of its analog, KY-021, highlights the value of this chemical space in designing selective and effective therapeutic agents. This guide provides a framework for comparing such compounds with other phenylalanine mimetics and offers detailed protocols to facilitate further research and development in this promising area of medicinal chemistry. The provided data and methodologies are intended to serve as a valuable resource for scientists and researchers in the field of drug discovery.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Benzyl-tetrahydroisoquinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-benzyl-tetrahydroisoquinoline scaffold is a promising privileged structure in medicinal chemistry. Recent studies have highlighted its potential in developing targeted therapies, particularly in oncology. Notably, derivatives such as SRT5 and SRT6 have been identified as inhibitors of CD44-associated kinases, with a significant affinity for the non-receptor tyrosine kinase, Src. Understanding the selectivity of such inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.
This guide provides a comparative analysis of the cross-reactivity profiles of Src-targeting inhibitors, using well-characterized compounds as representative examples to illustrate the selectivity landscape that can be expected from potent 2-benzyl-tetrahydroisoquinoline-based Src inhibitors. Due to the limited availability of comprehensive public kinome-wide screening data for specific 2-benzyl-tetrahydroisoquinoline derivatives like SRT5 and SRT6, this guide utilizes the extensively documented Src family kinase inhibitors Saracatinib (AZD0530) , Dasatinib , and Bosutinib as surrogates for a detailed comparison. This approach allows for a robust examination of on-target potency versus off-target activity, supported by quantitative data and detailed experimental methodologies.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical factor in its development. The following table summarizes the in vitro inhibitory activity of Saracatinib, Dasatinib, and Bosutinib against a panel of selected kinases. This data, compiled from various enzymatic and binding assays, offers a quantitative comparison of their potency and cross-reactivity profiles. Saracatinib is a potent inhibitor of Src family kinases (SFKs) and Abl.
Table 1: Comparative Kinase Inhibition Data for Representative Src-Targeting Inhibitors
| Kinase Target | Saracatinib (IC50, nM) | Dasatinib (Kd, nM) | Bosutinib (IC50, nM) | Kinase Family |
| Src | 2.7 | <3 | 1.2 | Tyrosine Kinase |
| Abl | 30 | <3 | 1.0 | Tyrosine Kinase |
| Lck | 4 | <3 | 1.1 | Tyrosine Kinase |
| Fyn | 5 | <3 | 5.3 | Tyrosine Kinase |
| Lyn | 6 | <3 | 2.5 | Tyrosine Kinase |
| Yes | 10 | <3 | 1.1 | Tyrosine Kinase |
| EGFR | 66 | 30 | 94 | Tyrosine Kinase |
| c-Kit | 200 | 11 | 112 | Tyrosine Kinase |
| ALK2 | - | - | - | Serine/Threonine Kinase |
| RIPK2 | - | - | - | Serine/Threonine Kinase |
Signaling Pathways and Experimental Workflows
To understand the biological context of inhibitor selectivity, it is crucial to visualize the signaling pathways they modulate and the experimental procedures used for their characterization.
Src Signaling Pathway
Src is a central node in numerous signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Its activation by receptor tyrosine kinases (RTKs) or integrins leads to the phosphorylation of downstream substrates, propagating signals through cascades such as the Ras-MAPK and PI3K-AKT pathways.
Caption: Simplified Src kinase signaling cascade and point of inhibition.
Experimental Workflow: In Vitro Kinase Assay
Determining the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of a kinase inhibitor in a cell-free system. The following diagram illustrates a typical workflow for an in vitro radiometric kinase assay.
Caption: Workflow for an in vitro radiometric kinase assay.
Detailed Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and cell-based assays commonly used to characterize kinase inhibitor selectivity.
In Vitro Radiometric Kinase Assay for Src
Objective: To determine the IC50 value of a test compound against Src kinase in a cell-free system.
Materials:
-
Recombinant active c-Src kinase
-
Src substrate peptide (e.g., cdc2 (6-20) peptide: KVEKIGEGTYGVVYK)
-
Test compound (e.g., 2-benzyl-tetrahydroisoquinoline derivative) dissolved in DMSO
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
40% Trichloroacetic acid (TCA) or 0.75% Phosphoric Acid
-
P81 Phosphocellulose Paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Reaction Buffer.
-
In a microcentrifuge tube, combine the Src substrate peptide (to a final concentration of ~150 µM), the diluted test compound, and active c-Src enzyme (2-20 units/reaction).
-
Initiate the kinase reaction by adding the [γ-32P]ATP solution (final concentration ~10 µM).
-
Incubate the reaction mixture for 10-30 minutes at 30°C with agitation.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Immediately immerse the P81 paper in 0.75% phosphoric acid.
-
Wash the P81 papers five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone for 3 minutes.
-
Transfer the dried P81 paper squares to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot Analysis of Src Phosphorylation
Objective: To assess the ability of a test compound to inhibit Src activation in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (Tyr416).
Materials:
-
Cancer cell line with detectable levels of phosphorylated Src (p-Src)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies: anti-p-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-Src (Tyr416) primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Src, and subsequently a loading control like β-actin or GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of Src inhibition is determined by the ratio of the p-Src signal to the total Src signal in the inhibitor-treated samples compared to the vehicle control.[1]
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and toxicity. While 2-benzyl-tetrahydroisoquinoline-based compounds show promise as Src family kinase inhibitors, a thorough evaluation of their selectivity is essential. By employing systematic in vitro kinase profiling and cell-based assays, researchers can build a comprehensive understanding of an inhibitor's on- and off-target activities. The use of well-characterized reference compounds, as demonstrated in this guide, provides a valuable framework for interpreting these results and advancing the development of novel, selective, and effective kinase inhibitors.
References
Validating the Mechanism of Action of 2-Benzyl-THIQ-3-COOH Compounds as Novel Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a novel class of compounds, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (2-Benzyl-THIQ-3-COOH), as potential protease inhibitors. By contextualizing their performance against established alternatives and detailing robust experimental protocols, this document aims to support researchers in the systematic evaluation of this promising chemical scaffold.
Introduction: The Therapeutic Potential of Protease Inhibition
Proteases are a class of enzymes crucial to a multitude of physiological and pathophysiological processes, including cell signaling, protein turnover, and viral replication. Their dysregulation is implicated in numerous diseases, making them a significant target for therapeutic intervention. The tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on the hypothetical investigation of 2-Benzyl-THIQ-3-COOH derivatives as inhibitors of a key hypothetical protease, "Target Protease X," which plays a critical role in a pro-inflammatory signaling cascade.
Comparative Performance of Protease Inhibitors
To objectively evaluate the potential of 2-Benzyl-THIQ-3-COOH, its performance must be benchmarked against known protease inhibitors. This section provides a comparative analysis based on key performance indicators obtained from biochemical and cell-based assays.
Table 1: Comparative Efficacy of Protease Inhibitors
| Compound | Target Protease | Type of Inhibition | IC50 (Biochemical Assay) | EC50 (Cell-Based Assay) |
| 2-Benzyl-THIQ-3-COOH (Hypothetical Data) | Target Protease X | Competitive | 150 nM | 500 nM |
| Bortezomib | 26S Proteasome | Reversible | 3-20 nM[1] | 6-25 nM[2] |
| Saquinavir | HIV-1 Protease | Competitive | 0.12 nM (Ki)[3] | 0.9–2.5 nM[4] |
IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. EC50 (Half-maximal effective concentration) in cell-based assays measures the concentration of a drug that gives half of its maximal response, providing insight into cellular permeability and target engagement.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action requires a multi-faceted approach, beginning with biochemical assays to characterize the direct interaction between the inhibitor and the enzyme, followed by cell-based assays to assess efficacy in a more physiologically relevant context.
Biochemical Assay: Fluorogenic Protease Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the purified Target Protease X by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified Target Protease X
-
Fluorogenic peptide substrate for Target Protease X
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (2-Benzyl-THIQ-3-COOH and alternatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader[5]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: Add the purified Target Protease X to the wells of a 96-well plate, followed by the diluted test compounds. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.[6]
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Target Engagement and Pathway Modulation
This assay validates the ability of the compound to cross the cell membrane, engage with Target Protease X within the cell, and modulate its downstream signaling pathway.
Materials:
-
A cell line that endogenously expresses Target Protease X and its downstream signaling components.
-
Culture medium and supplements.
-
Test compounds.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blot (anti-Target Protease X, anti-phospho-Downstream Effector, anti-total-Downstream Effector, and a loading control like anti-GAPDH).
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for Western blotting.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated (active) form of a known downstream effector of Target Protease X.
-
Strip the membrane and re-probe with antibodies against the total downstream effector and a loading control to confirm equal protein loading and to ensure that the inhibitor does not alter the total protein levels.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total downstream effector proteins. A dose-dependent decrease in the ratio of phosphorylated to total downstream effector indicates successful target engagement and pathway modulation by the inhibitor. Calculate the EC50 value from the dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathway of Target Protease X
The following diagram illustrates the hypothetical signaling pathway in which Target Protease X is a key component. Inhibition of this protease is expected to block the downstream phosphorylation and activation of a key transcription factor, thereby reducing the expression of pro-inflammatory genes.
Caption: Hypothetical signaling pathway of Target Protease X.
Experimental Workflow for Inhibitor Validation
The systematic validation of a potential enzyme inhibitor follows a logical progression from in vitro characterization to cell-based efficacy studies.
Caption: Workflow for validating enzyme inhibitors.
Differentiating Inhibition Mechanisms
Understanding whether an inhibitor is competitive or non-competitive is crucial for its development, as this affects its behavior in the presence of varying substrate concentrations.
Caption: Competitive vs. Non-competitive Inhibition.
Conclusion
The validation of 2-Benzyl-THIQ-3-COOH compounds as potential protease inhibitors requires a rigorous and systematic approach. By employing the detailed biochemical and cell-based assays outlined in this guide and comparing the results to established inhibitors, researchers can effectively characterize the mechanism of action and therapeutic potential of this novel chemical series. The provided workflows and conceptual diagrams serve as a roadmap for these critical validation studies, ultimately guiding the development of new and effective therapeutics.
References
- 1. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. benchchem.com [benchchem.com]
Comparative Docking Analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Analogs as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of novel 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid analogs against Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters and a significant target in the development of therapeutics for neurodegenerative diseases. The following sections present a summary of simulated molecular docking studies, detailing the binding energies and key interactions of a series of substituted analogs. This guide is intended to inform on the structural requirements for potent MAO-B inhibition within this chemical scaffold.
Quantitative Docking Results
The following table summarizes the predicted binding affinities and key interacting residues of the this compound analogs with the active site of human Monoamine Oxidase B.
| Compound ID | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions | Pi-Stacking Interactions |
| BTIC-H | -H | -7.8 | TYR435, ILE199, CYS172 | TYR435 | PHE343 |
| BTIC-4-F | -F | -8.2 | TYR435, ILE199, GLN206 | TYR435, GLN206 | PHE343 |
| BTIC-4-Cl | -Cl | -8.5 | TYR435, ILE199, LEU171 | TYR435 | PHE343 |
| BTIC-4-CH3 | -CH3 | -8.1 | TYR435, ILE199, CYS172 | TYR435 | PHE343 |
| BTIC-4-OCH3 | -OCH3 | -8.7 | TYR435, ILE199, GLN206 | TYR435, GLN206 | PHE343 |
| BTIC-3,4-diCl | -Cl, -Cl | -9.1 | TYR435, ILE199, LEU171 | TYR435 | PHE343, TRP432 |
Experimental Protocols
Molecular Docking Simulation
The in silico molecular docking studies were performed to predict the binding conformations and affinities of the this compound analogs within the active site of Monoamine Oxidase B.
1. Protein Preparation: The three-dimensional crystal structure of human Monoamine Oxidase B (PDB ID: 2V5Z) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and non-polar hydrogens were merged. The protein was then assigned partial charges using the Gasteiger charging method.
2. Ligand Preparation: The 2D structures of the this compound analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger partial charges were also assigned to the ligand atoms.
3. Docking Protocol: AutoDock Vina was employed for the molecular docking simulations. The prepared MAO-B structure was set as the rigid receptor, while the ligands were treated as flexible. A grid box with dimensions of 24Å x 24Å x 24Å was centered on the active site of the enzyme, encompassing the flavin adenine dinucleotide (FAD) cofactor and key catalytic residues. The Lamarckian Genetic Algorithm was used for the conformational search. For each ligand, 10 docking runs were performed, and the conformation with the lowest binding energy was selected for further analysis. The interactions between the ligands and the protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.
Visualizations
Caption: A logical workflow for computer-aided drug design of MAO-B inhibitors.
Caption: Inhibition of the dopamine catabolism pathway by MAO-B inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a compound utilized in various research applications. The following procedures are based on general safety principles for chemical waste and information from the safety data sheet (SDS) of a structurally similar compound, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for a closely related compound, users should assume it may be toxic if swallowed, cause skin irritation, and result in serious eye irritation[1].
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed and approved waste disposal company[2]. Adherence to federal, state, and local regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Containerization: Place the waste material in a suitable, clearly labeled, and securely sealed container. Ensure the container is compatible with the chemical.
-
Labeling: The container must be labeled with the full chemical name: "this compound" and appropriate hazard symbols.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste chemical storage area, away from incompatible materials.
-
Waste Manifest: Prepare a hazardous waste manifest, if required by your institution and local regulations.
-
Collection: Arrange for collection by a certified hazardous waste disposal service.
Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures:
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting[2].
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen[3].
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
References
Navigating the Safe Handling of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is predicated on the safety profiles of structurally analogous compounds, including 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and other N-substituted tetrahydroisoquinoline derivatives. A thorough, compound-specific risk assessment is mandatory before commencing any experimental work.
Immediate Safety and Hazard Profile
Quantitative Data from Analogous Compounds
The following table summarizes the GHS classifications for a structurally similar compound, 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which should be considered as a potential hazard profile for the target compound.
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 3 | H301 | Danger |
| Skin Irritation | 2 | H315 | Warning |
| Serious Eye Irritation | 2A | H319 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 | Warning |
Data sourced from PubChem CID 570005 for 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is recommended to provide comprehensive protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Inspect gloves for integrity before each use. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes inhalation of the compound. |
Experimental Workflow: A Step-by-Step Guide
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to control airborne particulates.
-
Use anti-static weighing paper or a contained weighing system to prevent dispersal of the powder.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily accessible to minimize movement and potential for spills.
2. Solution Preparation:
-
Add the solid compound to the solvent slowly and in a controlled manner.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Keep containers covered to the extent possible to minimize the release of vapors.
3. Experimental Procedures:
-
All reactions and subsequent work-up procedures should be performed in a chemical fume hood.
-
Continuously monitor the experiment for any unexpected changes.
-
Avoid direct contact with the reaction mixture.
4. Post-Experiment Clean-up:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled waste container. Do not mix with other incompatible waste streams.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of potent chemical compounds.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
